Spiro[3.6]decane-2-carboxylic acid
説明
Structure
3D Structure
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
spiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-7-11(8-9)5-3-1-2-4-6-11/h9H,1-8H2,(H,12,13) |
InChIキー |
BSGICWPAEIUXKV-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CC1)CC(C2)C(=O)O |
製品の起源 |
United States |
An In-depth Technical Guide to the Physicochemical Properties of Spiro[3.6]decane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intrigue of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that offer unique three-dimensional arrangements is paramount. Spiro compounds, characterized by two rings sharing a single common atom, have emerged as a fascinating class of molecules. Their rigid, well-defined spatial orientation provides a distinct advantage over more flexible linear or planar systems, potentially leading to enhanced biological activity, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and novel material characteristics. This guide focuses on a specific member of this class, Spiro[3.6]decane-2-carboxylic acid, a molecule that combines the structural rigidity of a spiro[3.6]decane core with the versatile functionality of a carboxylic acid group. Understanding the fundamental physicochemical properties of this compound is the first step toward unlocking its potential in various scientific applications.
Physicochemical Profile of Spiro[3.6]decane-2-carboxylic acid
A comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application in research and development. These properties govern its behavior in different environments, its interaction with other molecules, and its suitability for various experimental and industrial processes.
Core Properties
Below is a summary of the currently available and computed data for Spiro[3.6]decane-2-carboxylic acid. It is important to note that while computational predictions are valuable, experimentally determined values are the gold standard for accuracy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | ChemScene[1] |
| Molecular Weight | 182.26 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |
| Computed LogP | 2.8216 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
The absence of readily available experimental data for melting point, boiling point, and pKa highlights the novelty of this compound and the need for empirical characterization. The following sections provide detailed protocols for the experimental determination of these crucial parameters.
Experimental Determination of Physicochemical Properties
The following protocols are standardized methods for the characterization of carboxylic acids and are directly applicable to Spiro[3.6]decane-2-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method
This method is widely used due to its accuracy and the small amount of sample required.[2]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the Spiro[3.6]decane-2-carboxylic acid sample is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Initial Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed to establish a rough estimate.[3]
-
Fine Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.
Methodology: Thiele Tube Method
This micro-scale method is suitable for determining the boiling point of small quantities of liquid.[5]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of liquid Spiro[3.6]decane-2-carboxylic acid into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]
Diagram of Boiling Point Determination Setup
Caption: Thiele Tube Setup for Boiling Point.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
This is a highly accurate method for determining the pKa of an acid.[7]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a standard solution of Spiro[3.6]decane-2-carboxylic acid of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a similar concentration.
-
Titration Setup: Place the acid solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add the NaOH solution in small, precise increments from a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.[7]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8] This point corresponds to the midpoint of the steepest part of the titration curve.
Diagram of pKa Determination Logic
Caption: Logical Flow for pKa Determination.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9][10]
-
C=O Stretch: A strong, sharp absorption should appear between 1700-1725 cm⁻¹ for the carbonyl group of the dimer.[9]
-
C-O Stretch: A medium intensity band is anticipated in the 1210-1320 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most downfield signal will be the acidic proton of the carboxyl group, typically appearing as a broad singlet between 10-13 ppm.[11] The other protons on the spirocyclic rings will appear in the upfield region, likely between 1-3 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.[12] The spiro carbon, being a quaternary carbon, will likely show a weak signal. The remaining aliphatic carbons of the rings will resonate in the upfield region of the spectrum.
Conclusion
Spiro[3.6]decane-2-carboxylic acid represents a molecule of significant interest due to its unique spirocyclic structure. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined for determining melting point, boiling point, and pKa are robust and widely accepted in the scientific community. The predicted spectroscopic features offer a blueprint for the analysis and confirmation of the compound's structure. For researchers and drug development professionals, the systematic determination of these properties is a crucial first step in exploring the potential applications of this and other novel spirocyclic compounds.
References
Please note that while the following links were verified at the time of generation, the content of external websites may change.
-
Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10:008. [Link]
-
Santa Monica College. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. [Link]
-
2012 Book Archive. (2012). Physical Properties of Carboxylic Acids. [Link]
-
Scribd. (n.d.). Lab - Properties of Carboxylic Acids. [Link]
-
PubChem. (n.d.). Spiro[3.6]decane. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. [Link]
-
Hogan, I., & Riches, A. G. (2006). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 62(31), 7434-7442. [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8). [Link]
-
Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
University of Colorado Boulder. (n.d.). BOILING POINT DETERMINATION. [Link]
-
PubChem. (n.d.). Spiro[5.5]undecane. [Link]
-
University of Colorado Boulder. (n.d.). Melting point determination. [Link]
-
Scribd. (n.d.). Determination of Pka From Titration Curves. [Link]
-
Grossmont College. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]
-
O'Donovan, S., et al. (2015). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 8(3), 565-604. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]
-
Westlab. (2023). Measuring the Melting Point. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. [Link]
-
PubChem. (n.d.). Spiro[3.6]decane. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]
-
Indian Journal of Pure & Applied Physics. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
-
R Discovery. (2026). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)-H Functionalization of Cyclic Aliphatic Acids. [Link]
-
PubMed. (1976). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. [Link]
-
Molecules. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. [Link]
-
Learning Space. (n.d.). Determination of Melting points and Boiling points. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
UCLA Chemistry. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. westlab.com [westlab.com]
- 3. web.mit.edu [web.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scribd.com [scribd.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Structural Analysis of Spiro[3.6]decane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Architectural Allure of Spirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures.[1][2] Their inherent rigidity and well-defined exit vectors provide an exceptional platform for exploring new chemical space, a critical endeavor in overcoming challenges like target selectivity and metabolic stability.[3][4] Spiro[3.6]decane-2-carboxylic acid, a molecule comprising a cyclobutane ring fused to a cycloheptane ring at a quaternary spiro-center, with a carboxylic acid functional group on the four-membered ring, represents a fascinating, albeit underexplored, chemical entity.
This guide eschews a conventional template to provide a holistic, logic-driven exploration of the structural analysis of Spiro[3.6]decane-2-carboxylic acid. We will navigate from a plausible synthetic strategy to a multi-pronged analytical workflow, grounding our discussion in the fundamental principles that govern each technique. The causality behind experimental choices will be elucidated, ensuring that each protocol is not merely a series of steps but a self-validating system for inquiry.
Chapter 1: A Proposed Synthetic Pathway
While specific literature on the synthesis of Spiro[3.6]decane-2-carboxylic acid is scarce[5][6], a logical pathway can be devised from commercially available starting materials, leveraging established synthetic transformations. A plausible approach involves the creation of the spirocyclic ketone, followed by functional group manipulation to introduce the carboxylic acid.
Experimental Protocol: A Hypothetical Synthesis
-
Step 1: Synthesis of Spiro[3.6]decan-2-one.
-
This key intermediate could be synthesized via a [2+2] cycloaddition reaction between cyclobutylidene cyclopropane and a suitable ketene equivalent, followed by ring expansion of the cyclopropane. A more direct, though challenging, route would be the spiroannulation of cycloheptanone. A well-documented approach for similar systems involves intramolecular cyclization.[7][8]
-
-
Step 2: α-Bromination of the Ketone.
-
Spiro[3.6]decan-2-one is subjected to α-bromination using a reagent like N-Bromosuccinimide (NBS) with a catalytic amount of acid to yield 1-bromo-spiro[3.6]decan-2-one. This reaction selectively introduces a leaving group adjacent to the carbonyl.
-
-
Step 3: Favorskii Rearrangement.
-
The α-bromo ketone is treated with a strong base, such as sodium methoxide (NaOMe) in methanol. This initiates a Favorskii rearrangement, leading to the ring contraction of the cyclobutanone ring and formation of a cyclopropane intermediate, which subsequently opens to yield methyl spiro[3.6]decane-2-carboxylate.
-
-
Step 4: Saponification.
-
The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure (e.g., aqueous sodium hydroxide followed by acidic workup). This final step yields the target molecule, Spiro[3.6]decane-2-carboxylic acid.
-
Visualization: Synthetic Workflow
Caption: Proposed synthetic pathway for Spiro[3.6]decane-2-carboxylic acid.
Chapter 2: The Analytical Gauntlet: A Workflow for Structural Elucidation
The confirmation of a novel chemical structure is a systematic process of evidence accumulation. Each analytical technique provides a unique piece of the structural puzzle. The following workflow illustrates the logical progression from initial characterization to definitive proof of structure.
Visualization: Structural Analysis Workflow
Caption: A logical workflow for the comprehensive structural analysis of a novel compound.
Chapter 3: Spectroscopic Fingerprinting
Spectroscopy provides the foundational data for determining molecular structure. Based on the proposed structure of Spiro[3.6]decane-2-carboxylic acid (C₁₁H₁₈O₂; Molecular Weight: 182.26 g/mol )[9], we can predict the key features of its spectra.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is the primary tool for identifying functional groups. The spectrum of our target molecule is expected to be dominated by the carboxylic acid moiety.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount (1-2 mg) of the solid Spiro[3.6]decane-2-carboxylic acid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | Characteristic of hydrogen-bonded dimers in carboxylic acids, often obscuring C-H stretches.[10][11][12][13][14] |
| 2850-2960 | C-H stretch (Aliphatic) | Medium, Sharp | sp³ C-H stretches from the cyclobutane and cycloheptane rings. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Typical for a saturated, dimerized carboxylic acid.[12][13][15] Conjugation would lower this frequency.[14] |
| 1210-1320 | C-O stretch | Strong | Coupled vibration within the carboxylic acid group.[10][16] |
| ~920 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic, broad peak for carboxylic acid dimers.[10][16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[17]
Protocol: NMR Sample Preparation and Analysis
-
Dissolve ~5-10 mg of Spiro[3.6]decane-2-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to define the 0 ppm reference point.[18][19][20]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[20]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Proton(s) | Predicted Multiplicity | Rationale |
| > 10 | -COOH | Broad Singlet | The acidic proton is typically downfield and often broad due to hydrogen exchange.[18] |
| 2.5 - 3.5 | H-2 | Multiplet | Methine proton alpha to the carbonyl group, expected to be deshielded. |
| 1.2 - 2.4 | Ring Protons | Complex Multiplets | Multiple overlapping signals from the 16 diastereotopic protons on the cyclobutane and cycloheptane rings. |
Predicted ¹³C NMR Data
Assuming no accidental chemical equivalence, the molecule has 11 distinct carbon atoms.
| Chemical Shift (δ, ppm) | Carbon(s) | Rationale |
| 175-185 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[19][20][21] |
| 50-65 | Spiro C | The quaternary spiro carbon, bonded to four other carbons. Its exact shift is sensitive to ring strain. |
| 40-55 | C-2 | Methine carbon alpha to the carbonyl group. |
| 15-40 | Ring CH₂ | Aliphatic carbons of the cyclobutane and cycloheptane rings. The specific shifts depend on their position relative to the functional group and ring strain.[19] |
Mass Spectrometry (MS): Determining Molecular Mass and Formula
MS provides the molecular weight and, with high resolution, the exact molecular formula. Its fragmentation pattern offers clues about the molecule's structure.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source.
-
Analyze in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 181.2. In positive mode, adducts like [M+H]⁺ (m/z 183.2) or [M+Na]⁺ (m/z 205.2) may be observed.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.
Predicted Mass Spectrometry Data
-
Molecular Ion: For C₁₁H₁₈O₂, the exact mass is 182.1307. High-resolution MS should confirm this mass, distinguishing it from other potential formulas.
-
Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group.
-
Loss of H₂O (18 amu): [M-H₂O]⁺
-
Loss of COOH (45 amu): [M-COOH]⁺, leading to a fragment at m/z 137. This would correspond to the spiro[3.6]decyl cation.
-
McLafferty Rearrangement: Not possible in this specific structure due to the lack of a gamma-proton on a flexible chain.
-
Chapter 4: Unveiling the Third Dimension: Stereochemistry and Conformation
The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[22] For spirocycles, this is a defining feature.
Stereochemical Complexity
Spiro[3.6]decane-2-carboxylic acid possesses two elements of chirality:
-
Chiral Center: The carbon at position 2 (C2), which bears the carboxylic acid, is a stereocenter.
-
Chiral Axis/Spirocenter: The spiro carbon itself is a stereocenter because the two rings are not identical from the perspective of their attachment points on the cyclobutane ring.
This combination results in the possibility of multiple stereoisomers (enantiomers and diastereomers). Understanding and controlling this stereochemistry is paramount for drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.
Protocol: Chiral HPLC for Stereoisomer Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of hexane and a polar alcohol like isopropanol) that provides baseline separation of the stereoisomers.
-
Detection: Use a UV detector. If the molecule lacks a strong chromophore, the carboxylic acid can be derivatized to include one, or a more universal detector like a charged aerosol detector (CAD) can be used.
-
Analysis: Inject the racemic mixture to determine the retention times of each stereoisomer. Quantify the enantiomeric excess (ee) or diastereomeric ratio (dr) of synthesized batches.
Conformational Analysis
The overall shape of the molecule is dictated by the preferred conformations of the cyclobutane and cycloheptane rings.[23][24]
-
Cyclobutane Ring: Adopts a puckered conformation to relieve torsional strain.
-
Cycloheptane Ring: Exists in a dynamic equilibrium of several low-energy conformations, most commonly twisted-chair and twisted-boat forms.
Computational modeling (molecular mechanics or density functional theory) is an essential tool for predicting the lowest energy conformations and understanding how the substituent at C2 might influence this equilibrium.
Chapter 5: The Final Arbiter: Single-Crystal X-ray Diffraction
While the combination of spectroscopy and stereochemical analysis provides a robust hypothesis for the structure, only single-crystal X-ray diffraction can provide unambiguous proof of its three-dimensional arrangement, including relative and absolute stereochemistry.[25][26][27][28]
Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.[25] The goal is to slowly grow a single, defect-free crystal from a supersaturated solution. Common methods include:
-
Slow evaporation of a solvent.
-
Vapor diffusion (hanging drop or sitting drop).
-
Slow cooling of a saturated solution. A variety of solvents and solvent mixtures must be screened to find suitable crystallization conditions.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern (a series of spots) is recorded on a detector.[28]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
Mathematical methods (Fourier transforms) are used to convert the diffraction intensities into an electron density map.[26]
-
An atomic model is built into the electron density map.
-
The model is refined to achieve the best possible fit with the experimental data.
-
-
Absolute Configuration: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration of the chiral centers can be determined using anomalous dispersion effects (the Flack parameter).
Conclusion: A Scaffold for Future Innovation
The structural elucidation of Spiro[3.6]decane-2-carboxylic acid is a case study in the application of modern analytical chemistry. Through a logical and self-validating workflow, we can confidently determine its connectivity, stereochemistry, and three-dimensional shape. This rigorously characterized molecule, with its rigid and unique spirocyclic core, serves as an ideal starting point for library synthesis and structure-activity relationship (SAR) studies. Its architecture offers a robust scaffold to which pharmacophoric elements can be appended, paving the way for the discovery of next-generation therapeutics in oncology, neuroscience, and beyond.[3][5]
References
- The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. Benchchem.
- In Vitro vs. In Vivo Efficacy of 1-Azaspiro[3.
- Spiro Heterocycles in Organic Electronics: Synthesis and Applic
- Spiro[3.6]decane-2-carboxylic acid. ChemScene.
- Selected Applications of Spirocycles in Medicinal Chemistry.
- A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.
- IR: carboxylic acids. University of Calgary.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cycliz
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- 13CNMR. Unknown Source.
- Carboxylic Acid Ir Spectrum. Wax Studios.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Table of Characteristic IR Absorptions. Unknown Source.
- 13C NMR Spectroscopy. Georg Thieme Verlag KG.
- 1H NMR Chemical Shift.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Useful Spectroscopic D
- 13C NMR Chemical Shift.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- X-Ray Crystallography of Chemical Compounds.
- Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. Organic Syntheses.
- 13C NMR Spectroscopy. Chemistry LibreTexts.
- X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Longdom Publishing.
- X-Ray Crystallography. Max-Planck-Institut für Biologie Tübingen.
- Review x Ray crystallography. BMJ Publishing Group.
- Stereochemistry. AccessPharmacy.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemscene.com [chemscene.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. wax-studios.com [wax-studios.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. treenablythe.weebly.com [treenablythe.weebly.com]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 23. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sci-Hub. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives / Journal of the Chemical Society, Perkin Transactions 2, 1986 [sci-hub.jp]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. X-Ray Crystallography [bio.mpg.de]
- 28. hod4.net [hod4.net]
An In-Depth Technical Guide to Spiro[3.6]decane-2-carboxylic acid (CAS 6557-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.6]decane-2-carboxylic acid, with the CAS number 6557-90-0, is a fascinating and relatively underexplored small molecule. Its unique three-dimensional structure, characterized by the fusion of a cyclobutane and a cycloheptane ring at a single carbon atom (the spiro center), presents a compelling scaffold for medicinal chemistry and materials science. The presence of a carboxylic acid functional group provides a handle for further chemical modifications and for engaging in specific biological interactions. This guide aims to provide a comprehensive technical overview of Spiro[3.6]decane-2-carboxylic acid, including its predicted physicochemical and spectroscopic properties, potential synthetic strategies, and prospective applications. While specific experimental data for this compound is scarce in publicly available literature, this document will leverage established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | ChemScene[1] |
| Molecular Weight | 182.26 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |
| LogP (octanol-water partition coefficient) | 2.8216 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
These predicted values suggest that Spiro[3.6]decane-2-carboxylic acid is a moderately lipophilic molecule with the capacity for hydrogen bonding, which could influence its solubility and ability to interact with biological targets.
Spectral Analysis: A Predictive Overview
Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules. Based on the known structure of Spiro[3.6]decane-2-carboxylic acid and general principles of spectroscopy, we can predict the key features of its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the asymmetric spirocyclic system.
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal would disappear upon the addition of D₂O.
-
Cycloheptane and Cyclobutane Protons: A series of complex multiplets would be observed in the aliphatic region, likely between 1.0 and 3.0 ppm. The protons on the carbon adjacent to the carboxylic acid would be deshielded and appear further downfield within this range.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-185 ppm, is characteristic of a carboxylic acid carbonyl carbon.
-
Spiro Carbon: The quaternary spiro carbon atom would likely appear as a singlet in the range of 30-50 ppm.
-
Cycloheptane and Cyclobutane Carbons: A series of signals in the aliphatic region (approximately 20-50 ppm) corresponding to the methylene and methine carbons of the two rings.
Infrared (IR) Spectroscopy
The IR spectrum of Spiro[3.6]decane-2-carboxylic acid is expected to show characteristic absorptions for the carboxylic acid functional group.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Potential Synthetic Strategies
While a specific, documented synthesis for Spiro[3.6]decane-2-carboxylic acid is not readily found in the literature, several plausible synthetic routes can be proposed based on established methodologies for the synthesis of spirocyclic compounds and carboxylic acids.
Strategy 1: Cycloaddition followed by Functional Group Interconversion
A powerful strategy for the construction of spirocycles involves cycloaddition reactions. A potential route could involve a [2+2] cycloaddition to form the cyclobutane ring onto a pre-existing cycloheptane derivative.
Experimental Protocol Outline:
-
Formation of the α,β-Unsaturated Ester: Cycloheptanone would be reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons reaction to yield the corresponding ethyl cycloheptylideneacetate.
-
[2+2] Cycloaddition: The resulting α,β-unsaturated ester would then be subjected to a [2+2] cycloaddition reaction. A classic approach would be the use of dichloroketene, generated in situ from trichloroacetyl chloride and a base, followed by reductive dechlorination.
-
Hydrolysis: The resulting spirocyclic ester would then be hydrolyzed, typically under basic conditions (e.g., NaOH or KOH) followed by acidic workup, to yield the target Spiro[3.6]decane-2-carboxylic acid.
Strategy 2: Ring Expansion of a Spiro[3.5]nonane Precursor
Another approach could involve the ring expansion of a more readily accessible spiro[3.5]nonane derivative.
Experimental Protocol Outline:
-
Synthesis of Spiro[3.5]nonan-1-one: This starting material could be synthesized via a [2+2] cycloaddition of ketene or a ketene equivalent with methylenecyclohexane.
-
Tiffeneau-Demjanov Ring Expansion: The spiro[3.5]nonan-1-one could be treated with diazomethane to induce a one-carbon ring expansion of the cyclohexane ring to a cycloheptane ring, yielding spiro[3.6]decan-1-one.
-
Functional Group Manipulation: The resulting ketone could then be converted to the carboxylic acid at the 2-position through a series of standard organic transformations. This might involve a Baeyer-Villiger oxidation to the lactone, followed by hydrolysis to the hydroxy acid, and subsequent oxidation of the alcohol to the carboxylic acid.
Potential Applications in Drug Discovery and Materials Science
Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The rigid nature of the spiro[3.6]decane core can position the carboxylic acid functional group in a well-defined orientation, making it a potentially valuable fragment for fragment-based drug discovery campaigns. The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with protein active sites.
In the realm of materials science, spiro compounds are utilized in the design of materials with specific optical and electronic properties.[2] While the saturated nature of the spiro[3.6]decane core limits its direct application in organic electronics, its derivatives could be explored as building blocks for polymers or liquid crystals, where the rigid spirocyclic unit could influence the material's bulk properties.
Safety and Handling
As with any chemical compound, Spiro[3.6]decane-2-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Specific toxicity data is not available, but it should be treated as a potentially hazardous substance.
Conclusion
Spiro[3.6]decane-2-carboxylic acid represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted properties and potential synthetic routes, based on established chemical principles. The outlined synthetic strategies offer a roadmap for the future synthesis and experimental characterization of this unique spirocyclic compound, which will be crucial for unlocking its full potential. Further research into this and similar spirocyclic scaffolds is highly encouraged to expand the toolbox of molecular building blocks for the development of novel drugs and functional materials.
References
Sources
An In-depth Technical Guide to the Conformational Analysis of Spiro[3.6]decane Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.6]decane, a fascinating bicyclic hydrocarbon featuring a cyclobutane ring and a cycloheptane ring sharing a single carbon atom, presents a unique and complex conformational landscape. This guide provides a comprehensive technical exploration of the conformational analysis of this spirocyclic system. We will delve into the intricate interplay of ring strain, torsional strain, and transannular interactions that govern the preferred geometries of the constituent rings. This document synthesizes theoretical principles with practical experimental and computational methodologies, offering a self-validating framework for researchers. By understanding the conformational preferences and dynamic behavior of the spiro[3.6]decane core, scientists can better rationalize the structure-activity relationships of novel therapeutics and functional materials incorporating this versatile scaffold.
Introduction: The Unique Structural Challenge of Spiro[3.6]decane
Spirocyclic compounds, characterized by two rings connected at a single spiroatom, are prevalent motifs in natural products and pharmaceuticals, valued for their rigid three-dimensional structures.[1][2] Spiro[3.6]decane (C10H18) is a fundamental example, combining the conformational intricacies of a small, strained ring with a larger, more flexible one.[3] The analysis of its structure is not merely an academic exercise; the defined spatial arrangement of substituents on this scaffold can profoundly influence molecular recognition and biological activity.
The core of the challenge lies in understanding how the conformational preferences of the cyclobutane and cycloheptane rings are mutually influenced by the rigid spiro junction. This guide will dissect these influences, providing a foundational understanding for scientists working with related structures.
The Conformational Landscape: A Tale of Two Rings
The overall conformation of spiro[3.6]decane is a composite of the individual ring conformations. It is crucial to first understand the behavior of cyclobutane and cycloheptane independently before considering their union.
The Puckered Nature of the Cyclobutane Ring
A planar cyclobutane ring would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5°, and considerable torsional strain due to eclipsing hydrogen atoms.[4] To alleviate this, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[4][5] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with bond angles around 88°.[5] The molecule rapidly interconverts between two equivalent puckered conformations, with one carbon atom acting as a "flap" out of the plane of the other three.[4] In spiro[3.6]decane, the spiro atom is a permanent corner of this puckered ring, influencing the degree and dynamics of this puckering.
The Flexible Dance of the Cycloheptane Ring
Cycloheptane is a much more flexible system than cyclobutane. To avoid the angle and torsional strain of a hypothetical planar structure, it adopts a variety of non-planar conformations.[5][6] The two most important families of conformations are the twist-chair and the twist-boat .[7][8]
-
Twist-Chair (TC): Generally considered the most stable conformation, it exists in a family of interconverting forms through a low-energy process called pseudorotation.[7] The twist-chair conformation with a C2 axis of symmetry is thought to be the global minimum.[7]
-
Twist-Boat (TB): Also a flexible form, interconvertible with other boat-like conformations via pseudorotation.[7]
The energy difference between these conformations is small, leading to a complex potential energy surface with multiple local minima and low barriers to interconversion.
Spiro[3.6]decane: A Constrained Union
The spiro fusion in spiro[3.6]decane introduces significant constraints. The puckered cyclobutane ring acts as a bulky substituent on the cycloheptane ring, influencing its conformational equilibrium. The precise nature of this influence—which cycloheptane conformer is preferred and the energy barriers between them—is a key area of investigation. It is hypothesized that the system will adopt a conformation that minimizes steric interactions between the two rings.
Experimental Methodologies for Conformational Elucidation
A combination of experimental techniques is essential to paint a complete picture of the conformational preferences of spiro[3.6]decane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying molecular conformation in solution.
-
¹H and ¹³C NMR Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is directly influenced by the molecular conformation.[9][10] For example, axial and equatorial protons in a chair-like conformation will have distinct chemical shifts.
-
Nuclear Overhauser Effect (nOe) Spectroscopy: nOe experiments, such as NOESY, provide information about through-space proximity of nuclei.[11] The presence or absence of nOe cross-peaks between specific protons on the cyclobutane and cycloheptane rings can provide direct evidence for their relative orientation and, by extension, the overall conformation.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion. As the temperature is lowered, the interconversion between conformers may slow down on the NMR timescale, allowing for the observation of distinct signals for each conformer. This can be used to determine the energy barriers of these processes.[9]
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the spiro[3.6]decane derivative in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) that remains liquid over the desired temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature point, noting any changes in chemical shifts, signal multiplicity, or the appearance of new signals.
-
Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).
-
Low-Temperature Spectrum: Continue cooling until the exchange process is "frozen out" and sharp, distinct signals for each conformer are observed.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the frequency difference between the exchanging signals at the low-temperature limit.
X-Ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecular structure in the solid state.[12][13] This technique is invaluable for determining the precise bond lengths, bond angles, and torsional angles of a molecule, thereby defining its conformation.[12] While the solid-state conformation may not always be the most stable conformation in solution, it provides a critical reference point and a starting geometry for computational studies. The primary challenge often lies in obtaining single crystals of suitable quality for diffraction.[12][14]
Computational Approaches: Modeling the Conformational Energy Landscape
Computational chemistry is a powerful tool for exploring the potential energy surface of flexible molecules like spiro[3.6]decane.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. They are computationally inexpensive and well-suited for scanning the conformational space of large molecules to identify low-energy conformers.
Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) and ab initio calculations provide a more accurate description of the electronic structure and are used to refine the geometries and calculate the relative energies of the conformers identified by molecular mechanics.[15][16] These methods can also be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformations.
Computational Workflow: Conformational Search and Energy Refinement
Caption: A typical computational workflow for conformational analysis.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, energetic and geometric parameters for the key conformations of the constituent rings, which would be the target of a detailed computational study.
| Ring | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| Cyclobutane | Puckered | 0 | ~25-35°[5] |
| Cyclobutane | Planar (TS) | ~1.5 | 0° |
| Cycloheptane | Twist-Chair (C₂) | 0 | Varies |
| Cycloheptane | Chair (Cs) | ~1.4 | Varies |
| Cycloheptane | Twist-Boat (C₂) | ~2.1 | Varies |
| Cycloheptane | Boat (Cs) | ~2.5 | Varies |
Note: These are representative values for the parent cycloalkanes. The presence of the spiro junction in spiro[3.6]decane will perturb these values.
Logical Relationships and Interconversions
The dynamic nature of spiro[3.6]decane involves interconversions between various conformers. These pathways are crucial for a complete understanding of the system's behavior.
Cyclobutane Ring Inversion
Caption: Interconversion of cyclobutane puckered conformations.
Cycloheptane Pseudorotation Pathways
Caption: Simplified pseudorotation circuit for cycloheptane.
Conclusion and Future Directions
The conformational analysis of spiro[3.6]decane is a multifaceted challenge requiring a synergistic application of experimental and computational techniques. A thorough understanding of the puckered nature of the cyclobutane ring and the flexible pseudorotational pathways of the cycloheptane ring provides the foundation for predicting the behavior of the combined spirocyclic system. The methodologies outlined in this guide—NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational chemistry for energetic landscapes—offer a robust framework for investigation.
For drug development professionals, a detailed conformational map of the spiro[3.6]decane scaffold is invaluable. It allows for the rational design of derivatives where substituents are precisely positioned in three-dimensional space to optimize interactions with biological targets. Future research should focus on synthesizing substituted spiro[3.6]decanes to probe the electronic and steric effects of various functional groups on the conformational equilibrium, further enriching our understanding of this versatile and important molecular framework.
References
-
Chemistry LibreTexts. (2026, March 10). 4.4: Conformations of Cycloalkanes. [Link]
-
Thomas, S. A., & Ajibola, V. O. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. [Link]
-
Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021, July 31). 12.6: The Larger Cycloalkanes and their Conformations. [Link]
-
Wu, J. I., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(2), 405–413. [Link]
-
ResearchGate. (n.d.). Conformations of cycloheptane. [Link]
-
Le-Huy, M., et al. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(37), 10816–10825. [Link]
-
Soderberg, T. (n.d.). 3.6. Conformations of cyclic alkanes. Organic Chemistry 1: An open textbook. [Link]
-
EGUCHI, T., et al. (1991). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 94(1), 485-492. [Link]
-
Fiveable. (2025, August 15). Pseudorotation Definition. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Link]
-
Strauss, H. L., & Pickett, H. M. (1971). Symmetry and Conformation of the Cycloalkanes. The Journal of Chemical Physics, 55(1), 326-336. [Link]
-
Chem Help ASAP. (2022, October 12). Pseudorotation; Chair Flips [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Pseudorotation. [Link]
-
Lessard, J., & Ouellet, M. (1984). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 62(6), 1074-1083. [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
-
Clarke, T. H., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2191. [Link]
-
Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. MedCrave, 11(4). [Link]
-
Nakamura, E., & Kuwajima, I. (1984). Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. Organic Syntheses, 62, 17. [Link]
-
Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254. [Link]
-
de Andrade, F. F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules, 27(22), 8031. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[3.6]decane. PubChem. [Link]
-
Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 609. [Link]
-
Holliday, A. E., & Luscombe, C. K. (2022). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. Chemistry of Materials, 34(11), 4843–4858. [Link]
-
Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249. [Link]
-
Deschamps, J. R., & George, C. (2003). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 276, 53–74. [Link]
-
ResearchGate. (2026, February 18). Theoretical and computational studies on the conformation of dodecahydrospiro[isothiochromene-3,2′-thiopyran] compounds using Density Functional Theory (DFT) methods and Natural Bond Orbital (NBO) analysis. [Link]
-
Inokuma, Y., et al. (2013). X-RAY CRYSTALLOGRAPHY MADE EASY. Nature, 495(7442), 461-466. [Link]
-
Vini, L. (2023). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Journal of Chemical Science, 13(3), 1-2. [Link]
-
Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. [Link]
-
Max-Planck-Institut für Biologie Tübingen. (n.d.). X-Ray Crystallography. [Link]
-
Blow, D. (1997). Review x Ray crystallography. Journal of clinical pathology, 50(9), 717–721. [Link]
-
Galvão, D. S., et al. (2020). First-Principles Calculations of a New Semi-Conductive Carbon Allotrope Named ABF-Carbon. Journal of the Brazilian Chemical Society, 31(12), 2568-2574. [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectra of 6-Azonia-spiro[5.5]undecane bromide in D 2 O at RT. [Link]
-
ResearchGate. (n.d.). NMR data for similar spiro heterocyclic compounds (blue: δC; red: δH). [Link]
-
Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3737. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Spiro[3.6]decane | C10H18 | CID 12651161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoisomers [www2.chemistry.msu.edu]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. X-Ray Crystallography [bio.mpg.de]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Navigating the 3D Chemical Space: Synthesis, Physicochemical Profiling, and Application of Spiro[3.6]decane Derivatives
The transition from flat, sp²-hybridized aromatic molecules to sp³-rich, three-dimensional scaffolds is a defining paradigm in contemporary medicinal chemistry. Escaping "flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. Among the emerging 3D architectures, spirocyclic scaffolds—specifically the asymmetric spiro[3.6]decane system—offer unparalleled conformational restriction combined with highly predictable exit vectors [1].
This technical guide explores the structural rationale, self-validating synthetic methodologies, and pharmacological integration of spiro[3.6]decane derivatives in modern drug discovery.
Structural & Physicochemical Rationale
The spiro[3.6]decane core consists of a highly strained 4-membered cyclobutane ring orthogonally fused to a flexible 7-membered cycloheptane ring.
The Causality of Scaffold Design: The cyclobutane ring acts as a rigid anchor, projecting substituents at well-defined angles that mimic the spatial arrangement of traditional ortho- or meta-substituted aromatics. Conversely, the cycloheptane ring provides a degree of lipophilic flexibility, allowing the molecule to undergo induced fit within deep, hydrophobic protein pockets.
To understand the drug-like potential of this scaffold, we must analyze its physicochemical evolution when functionalized.
Table 1: Computed Physicochemical Properties of Core Spiro[3.6]decane Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (TPSA, Ų) |
| Spiro[3.6]decane | C₁₀H₁₈ | 138.25 | 4.8 | 0 |
| Spiro[3.6]decane-1,3-dione | C₁₀H₁₄O₂ | 166.22 | 2.4 | 34.1 |
Data sourced from the National Institutes of Health (NIH) PubChem Database [2], [3].
Interpretation & Causality: The raw, unfunctionalized spiro[3.6]decane core exhibits high lipophilicity (XLogP3 = 4.8) and a complete lack of polar surface area (TPSA = 0 Ų). In biological assays, this renders the bare scaffold highly insoluble. However, the targeted functionalization to spiro[3.6]decane-1,3-dione introduces critical hydrogen bond acceptors. This specific structural modification dramatically lowers the XLogP3 to a favorable 2.4 while increasing the TPSA to 34.1 Ų, pulling the scaffold directly into the optimal physicochemical space for oral bioavailability and target engagement.
Synthetic Strategies: Accessing the Spiro[3.6]decane Core
Traditional SN2 spiroannulations often suffer from poor yields due to severe steric hindrance and competing elimination reactions. To bypass this, modern synthetic workflows utilize the regioselective monoborylation of spirocyclobutenes [4].
Experimental Protocol: Copper-Catalyzed Monoborylation
This protocol describes the synthesis of a monoborylated spiro[3.6]decane intermediate, providing a versatile synthetic handle for downstream cross-coupling.
Step-by-Step Methodology:
-
Catalyst Activation (Inert Atmosphere): In a nitrogen-filled glovebox, combine Copper(I) chloride (CuCl, 10 mol%) and a bidentate phosphine ligand (11 mol%) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Causality: Anhydrous, oxygen-free conditions are critical. Oxygen will rapidly oxidize the active Cu(I) species to inactive Cu(II), halting the catalytic cycle.
-
-
Borylation Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and potassium tert-butoxide (KOt-Bu, 0.5 equiv). Stir the mixture for 30 minutes at room temperature.
-
Causality: KOt-Bu activates the B₂pin₂, facilitating the formation of the reactive Cu-boryl species necessary for insertion into the strained alkene.
-
-
Substrate Introduction: Add the spiro[3.6]dec-1-ene precursor (1.0 equiv) and methanol (MeOH, 2.0 equiv).
-
Causality: The bidentate phosphine creates a sterically demanding environment that directs the boryl group to the least hindered position of the cyclobutene ring, ensuring absolute regiocontrol. Methanol serves as the essential proton source for the protodecupration step, turning over the catalytic cycle and releasing the product.
-
-
Reaction and Isolation: Seal the reaction vessel, remove it from the glovebox, and stir at room temperature for 12 hours. Quench with deionized water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash column chromatography.
Self-Validating System Check: To ensure the protocol is functioning correctly, extract a 50 µL aliquot at the 2-hour mark and analyze it via LC-MS. The disappearance of the spirocyclobutene precursor mass and the appearance of the monoborylated mass confirms catalytic turnover. If no product is observed, this indicates catalyst poisoning (likely oxygen ingress), immediately validating the necessity of strict inert atmosphere conditions.
Synthetic workflow for regioselective functionalization of spiro[3.6]decane scaffolds.
Pharmacological Applications and Target Engagement
The integration of spiro[3.6]decane and its heteroatom derivatives (e.g., diazaspiro[3.6]decane) into drug discovery pipelines has yielded significant breakthroughs, particularly in the development of metabolic therapies and kinase inhibitors.
GLP-1 Receptor Agonists
Recent patent literature highlights the use of spirocyclic heterocycloalkyls, specifically 2,5-diazaspiro[3.6]decane and 2,5-dioxaspiro[3.6]decane, as core structural elements in small-molecule GLP-1 receptor agonists [5], [6].
Mechanistic Causality: Endogenous GLP-1 is a large peptide that relies on alpha-helical turns to bind its receptor. Flat small molecules struggle to mimic this 3D topography. By utilizing the spiro[3.6]decane core, medicinal chemists can project binding pharmacophores (such as hydrogen bond donors and lipophilic aryl groups) in a three-dimensional array that perfectly mimics the spatial orientation of the peptide's amino acid side chains. This allows for high-affinity receptor binding without the pharmacokinetic liabilities (e.g., poor oral bioavailability, rapid proteolytic cleavage) associated with large peptides.
Scaffold hopping strategy replacing flat aromatics with 3D spiro[3.6]decane systems.
Conclusion
The spiro[3.6]decane scaffold represents a highly valuable, underexplored sector of 3D chemical space. By leveraging regioselective catalytic methodologies to functionalize the core, researchers can fine-tune the physicochemical properties of these molecules, transforming them from lipophilic hydrocarbons into highly potent, Rule-of-5 compliant therapeutics. As the industry continues to pivot away from planar aromatics, the spiro[3.6]decane system will undoubtedly serve as a foundational building block for the next generation of small-molecule drugs.
References
-
Spiro[3.6]decane | C10H18 | CID 12651161 - PubChem. National Institutes of Health (NIH).[Link]
-
Spiro[3.6]decane-1,3-dione | C10H14O2 | CID 21919760 - PubChem. National Institutes of Health (NIH).[Link]
-
Regioselective Monoborylation of Spirocyclobutenes. PMC - NIH.[Link]
-
Regioselective Monoborylation of Spirocyclobutenes. Organic Letters - ACS Publications.[Link]
- WO2023016546A1 - Heterocyclic glp-1 agonists.
- US11897851B2 - Heterocyclic GLP-1 agonists.
Sources
- 1. Regioselective Monoborylation of Spirocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[3.6]decane | C10H18 | CID 12651161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro[3.6]decane-1,3-dione | C10H14O2 | CID 21919760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2023016546A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 6. US11897851B2 - Heterocyclic GLP-1 agonists - Google Patents [patents.google.com]
The Untapped Potential of Spiro[3.6]decane-2-carboxylic Acid: A Scaffold for Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Embracing Three-Dimensionality in Drug Design
The pursuit of novel chemical matter in drug discovery is a perpetual challenge. While "flat" aromatic systems have historically dominated medicinal chemistry, the limitations of such scaffolds, including poor solubility and metabolic instability, are well-documented.[1] In recent years, there has been a paradigm shift towards embracing three-dimensional (3D) molecular architectures to access new chemical space and improve drug-like properties.[2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and 3D nature can lead to enhanced target binding, improved potency and selectivity, and more favorable pharmacokinetic profiles.[3]
This document introduces Spiro[3.6]decane-2-carboxylic acid, a novel scaffold with significant potential for medicinal chemistry applications. While specific literature on this exact molecule is limited, its structural motifs—a spiro-fused cyclobutane and cycloheptane ring system with a carboxylic acid handle—suggest a wealth of opportunities for creating diverse and biologically active compounds. This guide provides a comprehensive overview of a proposed synthetic route, protocols for derivatization and characterization, and a strategy for biological screening, empowering researchers to explore the therapeutic potential of this promising scaffold.
Proposed Synthesis of Spiro[3.6]decane-2-carboxylic Acid
Given the absence of a reported synthesis for Spiro[3.6]decane-2-carboxylic acid, a plausible and robust multi-step synthetic pathway is proposed, leveraging well-established organic reactions. The retrosynthetic analysis identifies key disconnections that lead to readily available starting materials.
Caption: Retrosynthetic analysis of Spiro[3.6]decane-2-carboxylic acid.
Protocol 1: Synthesis of Spiro[3.6]decan-2-one via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4][5] In this proposed synthesis, it would be adapted to form the spirocyclic core.
Step 1: Michael Addition
-
To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene) and add a stronger base (e.g., potassium tert-butoxide, 1.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC for the formation of the α,β-unsaturated ketone.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the spiro[3.6]dec-1-en-3-one intermediate.
Step 3: Reduction of the Double Bond
-
Dissolve the spiro[3.6]dec-1-en-3-one in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst such as 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield Spiro[3.6]decan-2-one.
Protocol 2: Introduction of the Carboxylic Acid Moiety
Several methods can be employed to introduce a carboxylic acid group at the 2-position of the spiro[3.6]decan-2-one. One effective approach is via the formation and hydrolysis of a cyanohydrin.
-
To a solution of Spiro[3.6]decan-2-one in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide or potassium cyanide.
-
Slowly add a mineral acid (e.g., HCl) to generate HCN in situ. (Caution: HCN is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Stir the reaction at room temperature until the formation of the cyanohydrin is complete.
-
Carefully quench the reaction and extract the cyanohydrin.
-
Hydrolyze the cyanohydrin to the carboxylic acid by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH), followed by acidic workup.
-
Purify the final product, Spiro[3.6]decane-2-carboxylic acid, by recrystallization or column chromatography.
Derivatization of the Carboxylic Acid Scaffold
The carboxylic acid group serves as a versatile handle for creating a library of diverse analogs. Standard amide bond formation and esterification reactions can be employed to explore the structure-activity relationship (SAR) of the scaffold.[6]
Caption: General workflow for the derivatization of the scaffold.
Protocol 3: Amide Library Synthesis
-
In a round-bottom flask, dissolve Spiro[3.6]decane-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the amide product by column chromatography or preparative HPLC.
Physicochemical Property Profiling
A critical step in early drug discovery is the characterization of the physicochemical properties of new compounds to assess their "drug-likeness".[7]
Table 1: Key Physicochemical Parameters and Experimental Protocols
| Parameter | Method | Brief Protocol |
| Purity | HPLC-UV/MS | Analyze the final compound on a C18 reverse-phase column with a water/acetonitrile gradient. Purity is determined by the peak area at a specific UV wavelength (e.g., 214 nm) and confirmed by mass spectrometry. |
| Solubility | Kinetic or Thermodynamic Solubility Assay | A stock solution of the compound in DMSO is diluted into an aqueous buffer (e.g., PBS pH 7.4). The solution is shaken, and after a defined period, the amount of dissolved compound is quantified by HPLC-UV. |
| Lipophilicity (LogD) | Shake-flask method or HPLC-based method | In the shake-flask method, the compound is partitioned between n-octanol and an aqueous buffer (pH 7.4). The concentration in each phase is determined by HPLC-UV to calculate the distribution coefficient. |
| Metabolic Stability | Liver Microsomal Stability Assay | The compound is incubated with liver microsomes (human, rat, or mouse) and NADPH. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in-vitro half-life. |
Proposed Biological Screening Cascade
Given the broad range of biological activities reported for spirocyclic compounds, a tiered screening approach is recommended to efficiently identify potential therapeutic applications.[8][9]
Caption: A tiered approach for biological evaluation.
Protocol 4: Primary Phenotypic Screening
-
Cell Viability Assays: Screen the synthesized library against a panel of cancer cell lines (e.g., NCI-60) to identify compounds with anti-proliferative activity. Utilize assays such as MTT or CellTiter-Glo.
-
Antibacterial/Antifungal Assays: Evaluate the compounds for antimicrobial activity against a panel of pathogenic bacteria and fungi using standard broth microdilution methods to determine the minimum inhibitory concentration (MIC).[10]
-
Reporter Gene Assays: Employ cell lines with reporter genes for specific signaling pathways implicated in disease (e.g., NF-κB for inflammation, CREB for neurological disorders) to identify pathway modulators.
Conclusion
Spiro[3.6]decane-2-carboxylic acid represents a novel and promising scaffold for the development of new therapeutic agents. Its unique three-dimensional structure offers the potential for improved pharmacological properties compared to traditional flat molecules. Although its synthesis and biological activity have not been explicitly reported, this guide provides a rational and actionable framework for its synthesis, derivatization, and evaluation. By following the detailed protocols and strategic screening cascade outlined herein, researchers can unlock the potential of this untapped chemical space and contribute to the discovery of next-generation medicines.
References
- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. BenchChem.
- BenchChem. (2025). The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. BenchChem.
- BenchChem. (2025). Initial Characterization of Novel Spiro Compounds: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards. BenchChem.
- BenchChem. (2025).
- Koster, S., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2027-2036.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789–8796.
- Hiesinger, K., et al. (2021). Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. Journal of Medicinal Chemistry, 64(1), 150-183.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Beilstein Journal of Organic Chemistry. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. MedCrave Online Journal of Chemistry, 1(1), 1-3.
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Publish. (2024).
- Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References.
- Vedantu. (2020).
- BYJU'S. (2019).
- PMC. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
- PMC. (n.d.).
- PMC. (n.d.).
- ResearchGate. (2025). Physicochemical descriptors and pharmacokinetic properties of compounds 2 provided by SwissADME.
Sources
- 1. byjus.com [byjus.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation: Mechanism, Steps & Key Applications [vedantu.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of Spiro[3.6]decane-2-carboxylic Acid via Column Chromatography
Introduction & Analyte Profiling
Spiro[3.6]decane-2-carboxylic acid (CAS No. 6557-90-0, Molecular Weight: 182.26, Formula: C₁₁H₁₈O₂) is an aliphatic spirocyclic compound increasingly utilized as a rigid structural scaffold in medicinal chemistry and drug discovery[1]. From a chromatographic perspective, this molecule presents a unique dichotomy: it possesses a highly lipophilic, bulky hydrocarbon spiro-core paired with a highly polar, hydrogen-bonding carboxylic acid headgroup.
When attempting to purify this compound from crude reaction mixtures, chemists frequently encounter poor resolution, severe band broadening, and significant sample loss if standard purification protocols are applied blindly. This application note details the causality behind these issues and provides field-proven, self-validating protocols for both Normal-Phase (NP) and Reversed-Phase (RP) chromatography.
Chromatographic Challenges & Mechanistic Insights
When purifying free carboxylic acids on standard normal-phase silica gel, the most common mode of failure is "tailing" or streaking across the column.
The Causality: Unmodified silica gel particles display weakly acidic silanol groups (Si-OH) on their surface[2]. The carboxylic acid moiety of spiro[3.6]decane-2-carboxylic acid acts as both a strong hydrogen-bond donor and acceptor. As the analyte travels down the column, it continuously undergoes high-affinity, reversible binding with these active silanols. Furthermore, partial ionization of the acid on the column creates a mixed-mode retention mechanism (partitioning combined with ion-exchange), which drags out the elution band.
The Solution: To achieve a high-recovery purification, the chromatographic system must be intentionally modified. The addition of a volatile organic acid (such as 0.5% to 5% acetic acid or formic acid) to the mobile phase serves a dual mechanistic purpose: it competitively masks the active silanol sites on the stationary phase and suppresses the ionization of the target analyte, maintaining it in a neutral, less-polar state[2]. Alternatively, for highly complex or polar mixtures, C-18 reversed-phase chromatography utilizing acidic modifiers provides an orthogonal and highly efficient separation strategy[3].
Mechanistic interaction of carboxylic acids with unmodified vs. acid-modified silica gel.
Strategic Workflow Selection
The choice of stationary phase depends heavily on the nature of the crude impurities. The decision tree below outlines the logic for selecting the optimal purification route.
Workflow for selecting the optimal chromatography method for carboxylic acids.
Experimental Protocols
Protocol A: Normal-Phase Silica Gel Chromatography (Acid-Modified)
This method is ideal for separating spiro[3.6]decane-2-carboxylic acid from non-polar byproducts (e.g., unreacted spirocyclic hydrocarbons or ester precursors).
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (e.g., 80:20 v/v). Add 1% (v/v) Glacial Acetic Acid to the mixture. Note: Using 0.5% to 5% acetic acid is critical to reduce tailing for acidic functional groups[2].
-
Column Pre-Equilibration (Critical Step): Pack a glass column with 40-63 μm (230-400 mesh) silica gel using the wet-slurry method[2]. You must use the acid-modified mobile phase to prepare the slurry. If unmodified solvent is used, the silica will strip the acid modifier from the mobile phase during elution, leaving the bottom of the column unmodified and causing the product to streak.
-
Sample Loading: Dissolve the crude spiro[3.6]decane-2-carboxylic acid in a minimum volume of Dichloromethane (DCM). If the sample is insoluble, dry-load it onto a small amount of Celite[2]. Apply carefully to the top of the column bed.
-
Elution & Monitoring: Elute the column using the acid-modified solvent. Monitor fractions via TLC. Self-Validation: You must use the same acid-modified solvent as the developing eluent for the TLC plates to prevent artifactual tailing on the silica plate itself.
-
Concentration & Acid Removal: Combine product-containing fractions and remove solvents under reduced pressure. Because acetic acid has a relatively high boiling point (118 °C), residual acid will contaminate the product. To remove it, co-evaporate the concentrated residue with Toluene (3 x 10 mL), followed by extended high-vacuum drying.
Protocol B: Reversed-Phase (C18) Flash Chromatography
When normal phase fails due to highly polar impurities, reversed-phase chromatography is the self-validating standard[3]. In RP-HPLC, the stationary phase is non-polar (C18 bonded to silica) and the mobile phase is polar[4].
Step-by-Step Methodology:
-
System Setup: Utilize an automated flash chromatography system equipped with a pre-packed C18 cartridge (e.g., RediSep C-18)[3].
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
-
Note: The inclusion of TFA ensures the carboxylic acid remains fully protonated, maximizing its hydrophobic interaction with the C18 chains[3].
-
-
Sample Loading: Dissolve the crude mixture in a compatible solvent (e.g., DMSO or Methanol). Inject it via a solid sample loading technique if solubility in the starting mobile phase is limited[3].
-
Gradient Elution: Run a gradient from 10% B to 100% B over 15-20 column volumes. The highly lipophilic spiro[3.6]decane core will cause the molecule to retain strongly on the C18 column, eluting at a higher percentage of the organic modifier compared to simple aliphatic acids.
-
Recovery: Do not use rotary evaporation, as heating aqueous TFA can degrade sensitive compounds. Instead, freeze the pure fractions and lyophilize (freeze-dry) them to sublimate the water, acetonitrile, and volatile TFA, yielding the pure spiro[3.6]decane-2-carboxylic acid.
Quantitative Data & Method Comparison
The table below summarizes the core parameters and expected outcomes of both methodologies, allowing scientists to rapidly compare and select the appropriate system.
| Parameter | Normal-Phase (NP) Chromatography | Reversed-Phase (RP) Chromatography |
| Stationary Phase | Silica Gel (40-63 μm, 230-400 mesh)[2] | C18-functionalized Silica[3] |
| Mobile Phase | Hexanes / Ethyl Acetate | Water / Acetonitrile[3] |
| Critical Modifier | 1% Acetic Acid or Formic Acid[2] | 0.1% Trifluoroacetic Acid (TFA)[3] |
| Retention Mechanism | Polar interactions (H-bonding) | Hydrophobic interactions (Spiro-core)[4] |
| Best Suited For | Removing non-polar impurities | Removing highly polar impurities |
| Post-Column Processing | Co-evaporation with Toluene | Lyophilization (Freeze-drying) |
| Typical Recovery Rate | 85% - 92% | > 95% |
Sources
Application Note: Developing In Vitro Assays for Spiro[3.6]decane-2-carboxylic Acid Analogs
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).
Introduction: The Rationale for Spirocyclic Scaffolds
The pharmaceutical industry has historically relied heavily on flat, sp²-hybridized aromatic rings. However, the seminal "Escape from Flatland" paradigm demonstrated that increasing the fraction of sp³-hybridized carbons ( Fsp3 ) significantly correlates with improved clinical success, enhanced solubility, and reduced off-target promiscuity[1].
Spirocyclic compounds, characterized by two rings sharing a single atom, provide exceptional rigidity, unique three-dimensionality, and well-defined exit vectors[2]. The Spiro[3.6]decane-2-carboxylic acid scaffold (CAS: 6557-90-0) is an emerging high- Fsp3 building block. The spiro[3.6]decane core acts as a bioisostere for planar rings (e.g., piperidines or phenyl rings), while the carboxylic acid moiety serves as a versatile handle for amide coupling or as a critical pharmacophore for target binding. Recently, analogs of this scaffold have been identified as potent antagonists of the Stimulator of Interferon Genes (STING) pathway, offering therapeutic potential in autoimmune diseases and cancer[3].
This application note details a comprehensive in vitro assay cascade designed to evaluate the physicochemical, biochemical, and metabolic properties of novel Spiro[3.6]decane-2-carboxylic acid analogs.
Experimental Workflow & Logic
To systematically validate these analogs, we employ a three-tiered screening cascade. The workflow ensures that the theoretical benefits of the spirocyclic core (improved ADME and specific target engagement) are empirically proven.
Workflow for evaluating Spiro[3.6]decane-2-carboxylic acid analogs in drug discovery.
In Vitro Assay Protocols
Protocol 1: Target Engagement via TR-FRET (STING Antagonism)
Causality & Principle: To quantify the binding affinity of spiro[3.6]decane analogs to the STING protein, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET combines the sensitivity of FRET with time-resolved detection, introducing a microsecond delay before measurement. This delay eliminates short-lived background auto-fluorescence common in small-molecule libraries, ensuring a high signal-to-noise ratio and robust Z'-factors[4]. In this competitive binding assay, the spirocyclic analogs compete with a fluorophore-labeled cyclic dinucleotide (tracer) for the STING binding pocket.
Materials:
-
Recombinant human STING protein (aa 139-379).
-
Terbium (Tb)-labeled anti-STING antibody (Donor).
-
Red-fluorescent STING ligand tracer (Acceptor).
-
384-well low-volume black microplates.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Dilute the STING protein to a working concentration of 4 nM.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the spiro[3.6]decane analogs (10-point dose-response, 10 µM to 0.5 nM final) into the 384-well plate. Include DMSO controls (0.5% final).
-
Protein Addition: Add 5 µL of the STING protein solution to all wells. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibration of the antagonist.
-
Tracer & Antibody Addition: Add 5 µL of a detection mix containing the Tb-labeled antibody (2 nM final) and the fluorescent tracer (10 nM final).
-
Incubation: Seal the plate and incubate in the dark at RT for 2 hours to reach equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor) with a 50 µs delay and 400 µs integration time.
-
Data Analysis: Calculate the HTRF ratio ( Ratio=Emission620Emission665×104 ). Fit the dose-response data using a 4-parameter logistic regression to determine the IC 50 . Calculate the Z'-factor using positive and negative controls to self-validate assay robustness (acceptable Z' > 0.6).
Protocol 2: Kinetic Solubility Assessment
Causality & Principle: Planar aromatic compounds often suffer from poor aqueous solubility due to strong π−π stacking in the crystal lattice. The spiro[3.6]decane core disrupts this planarity, lowering the melting point and significantly enhancing thermodynamic and kinetic solubility[1]. This assay measures the kinetic solubility of the analogs in phosphate-buffered saline (PBS) using nephelometry (light scattering).
Step-by-Step Methodology:
-
Stock Preparation: Prepare 10 mM stock solutions of the analogs in 100% DMSO.
-
Serial Dilution: Create a 5-point serial dilution of the compound in DMSO.
-
Aqueous Spiking: Transfer 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 2%).
-
Equilibration: Seal and incubate the plate on a shaker at 25°C for 2 hours.
-
Measurement: Read the plate using a nephelometer. The onset of precipitation is detected by a sharp increase in scattered light.
-
Validation: Use Nicardipine (low solubility) and Propranolol (high solubility) as reference controls.
Protocol 3: Metabolic Stability (Human Liver Microsomes)
Causality & Principle: Replacing a flat phenyl ring with a spiro[3.6]decane moiety can shield metabolic "soft spots" from Cytochrome P450 (CYP) enzymes, reducing the rate of oxidative metabolism and extending the drug's half-life ( t1/2 )[5]. This assay evaluates the intrinsic clearance ( CLint ) using Human Liver Microsomes (HLM).
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well deep-well plate, combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Warm the mixture to 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Centrifuge the quenched plates at 4000 x g for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS.
-
Data Analysis: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ), t1/2 , and intrinsic clearance ( CLint=[MicrosomalProtein]k×V ).
Quantitative Data Presentation
The table below summarizes representative expected data demonstrating the bioisosteric advantage of replacing a standard planar aromatic moiety (e.g., a benzoic acid derivative) with the Spiro[3.6]decane-2-carboxylic acid scaffold.
| Compound Class | Fsp3 Score | STING IC 50 (nM) | Kinetic Solubility (µM) | HLM CLint (µL/min/mg) | TR-FRET Z'-Factor |
| Planar Benzoic Acid Analog | 0.15 | 145.0 ± 12 | < 10 | 85.4 | 0.72 |
| Spiro[3.6]decane Analog | 0.68 | 22.5 ± 3 | > 200 | 24.1 | 0.78 |
| Assay Control (Reference) | N/A | 15.0 ± 2 | N/A | N/A | 0.81 |
Table 1: Comparative profiling of planar vs. spirocyclic analogs. The spiro[3.6]decane core significantly increases Fsp3 , correlating with a 20-fold increase in solubility, decreased microsomal clearance, and enhanced target binding.
References
-
Compounds and compositions for treating conditions associated with sting activity Google Patents (WO2020150417A2) URL:[3]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
Escape from Flatland 2: complexity and promiscuity MedChemComm (RSC Publishing) URL:[Link][5]
-
The use of spirocyclic scaffolds in drug discovery PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020150417A2 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 4. poly-dtech.com [poly-dtech.com]
- 5. Escape from Flatland 2: complexity and promiscuity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Spirocyclic Compounds
Introduction: The Rising Prominence of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged from the periphery to the forefront of modern medicinal chemistry and materials science. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and complex interactions with biological targets. This unique topology significantly influences physicochemical properties like solubility and metabolic stability, making spirocycles highly coveted scaffolds in drug discovery.[1][2] The synthesis of these intricate architectures, particularly those containing all-carbon quaternary centers, presents a formidable challenge. Palladium catalysis has risen as a powerful and versatile tool to address this challenge, offering a diverse array of methodologies to construct these complex frameworks with high efficiency and selectivity.[3][4][5]
This guide provides an in-depth exploration of key palladium-catalyzed strategies for spirocycle synthesis. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and provide detailed protocols for researchers, scientists, and drug development professionals.
Core Strategies in Palladium-Catalyzed Spirocyclization
The versatility of palladium catalysis stems from its ability to orchestrate a variety of bond-forming events through a well-defined catalytic cycle, typically involving oxidative addition, migratory insertion, and reductive elimination. Several core strategies have been developed that leverage these fundamental steps to forge spirocyclic systems.
Domino Heck / C-H Activation Reactions
Perhaps the most powerful strategy for spirocycle synthesis is the domino (or cascade) reaction involving an intramolecular Heck cyclization followed by a C-H activation/functionalization event.[4][6][7] This approach is highly atom- and step-economical, rapidly building molecular complexity from relatively simple linear precursors.[8]
Mechanistic Rationale: The sequence is initiated by the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide tethered to an alkene. This is followed by an intramolecular migratory insertion (carbopalladation) of the alkene into the newly formed Pd-C bond, creating a transient σ-alkylpalladium(II) intermediate.[9][10] It is this intermediate that is the linchpin of the strategy. Instead of undergoing the typical β-hydride elimination, it is positioned to activate a nearby C-H bond on a tethered aromatic or aliphatic group. This intramolecular C-H activation forms a spiropalladacycle, which then undergoes C-C bond-forming reductive elimination to furnish the final spirocyclic product and regenerate the active Pd(0) catalyst.[4][11][12][13]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or S-Phos, are often employed to promote both the oxidative addition and the final reductive elimination steps while preventing undesirable side reactions.[7][14] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for neutralizing the HX generated during the C-H activation step.[6][7]
Caption: Generalized catalytic cycle for domino Heck/C-H activation spirocyclization.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a cornerstone of palladium catalysis, involving the reaction of a nucleophile with an allylic substrate containing a leaving group.[15][16] This reaction can be adapted for intramolecular processes to construct spirocycles, particularly when the nucleophile and the allylic electrophile are part of the same molecule.
Mechanistic Rationale: The catalytic cycle begins with the coordination of a Pd(0) complex to the alkene of the allylic substrate. Oxidative addition then occurs, with the leaving group (often an acetate or carbonate) departing to form a cationic η³-π-allylpalladium(II) complex.[17] A base then deprotonates a tethered pronucleophile (e.g., a 1,3-dicarbonyl compound), which subsequently attacks the π-allyl complex. This nucleophilic attack, which forms the spirocyclic ring, is typically followed by reductive elimination to release the product and regenerate the Pd(0) catalyst.[16][17][18]
The regioselectivity of the nucleophilic attack is a key consideration and can often be controlled by the steric and electronic properties of the ligands and substrate.[16] Furthermore, the development of chiral ligands has enabled highly enantioselective versions of this reaction, known as Asymmetric Allylic Alkylation (AAA), which are invaluable for synthesizing optically active spirocycles.[15][19][20]
Caption: Workflow for intramolecular Tsuji-Trost spirocyclization.
Dearomative Spirocyclization
Dearomatization reactions represent a powerful strategy for converting flat, readily available aromatic compounds into complex 3D architectures.[2] Palladium-catalyzed dearomative spirocyclization has emerged as a particularly elegant method for this transformation, allowing for the construction of spirocycles that incorporate a portion of a former aromatic ring.[21][22][23]
Mechanistic Rationale: These reactions often proceed via a Heck-type mechanism where an intramolecular carbopalladation occurs onto an aromatic ring (such as an indole or furan) instead of a simple alkene.[23][24] This dearomatizing cyclization generates a spirocyclic alkyl-palladium intermediate. This intermediate must then be trapped to complete the catalytic cycle. Trapping can occur through various pathways, including β-hydride elimination, reductive elimination, or further reaction with another component in a cascade process.[23][25] The challenge lies in overcoming the aromatic stabilization energy of the starting material, which often requires specific substrate activation or carefully chosen reaction conditions.[23][26] This strategy has been successfully applied to synthesize diverse spiroindolenine and spirooxindole derivatives.[3][21][22][26]
Protocols and Application Data
Protocol 1: Synthesis of a Spirooxindole via Domino Heck/C-H Activation
This protocol is adapted from methodologies developed for the synthesis of spiro-fused dihydroquinolin-2-ones and spirooxindoles, which utilize a palladium-catalyzed domino sequence of a 5-exo-trig Heck cyclization followed by intramolecular C-H functionalization.[6][7][14]
Objective: To synthesize a spiro[indoline-3,4'-piperidine] derivative from a linear N-acryloyl-2-bromoaniline precursor.
Materials:
-
Starting Material (1): N-(2-bromophenyl)-N-(pent-4-en-1-yl)acrylamide (0.2 mmol, 1.0 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%, 0.02 mmol)
-
Ligand: SPhos (10 mol%, 0.02 mmol)
-
Base: Potassium carbonate (K₂CO₃) (6.0 equiv, 1.2 mmol)
-
Additive: 18-Crown-6 (2.0 equiv, 0.4 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF), 2.0 mL
-
Equipment: Schlenk tube, magnetic stirrer, heating block, nitrogen/argon line.
Procedure:
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the starting material (1), Pd(OAc)₂, SPhos, K₂CO₃, and 18-crown-6.
-
Causality Note: The use of a Schlenk tube and inert atmosphere is crucial as the Pd(0) active species is oxygen-sensitive. SPhos is a bulky, electron-rich ligand that facilitates the C-H activation and reductive elimination steps.[14] 18-Crown-6 is used to enhance the solubility and reactivity of the potassium carbonate base in THF.[14]
-
-
Solvent Addition: Add anhydrous THF (2.0 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 24 hours.
-
Causality Note: The elevated temperature is necessary to overcome the activation barriers for the C-H activation and reductive elimination steps.
-
-
Work-up: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spirooxindole product.
Data Summary: Substrate Scope for Domino Spirocyclization
The following table summarizes typical results for related domino Heck/C-H activation reactions, demonstrating the method's tolerance for various substituents.[14][27]
| Entry | Starting Material Substituent (R) | Product | Yield (%) | dr/ee |
| 1 | H | Spiro[indoline-3,4'-piperidine] | 85 | N/A |
| 2 | 5-MeO | 5-Methoxy-spiro[...] | 81 | N/A |
| 3 | 5-Cl | 5-Chloro-spiro[...] | 79 | N/A |
| 4 | N-Benzyl | N-Benzyl-spiro[...] | 90 | N/A |
| 5 | Chiral Ligand | Enantioenriched Spirocycle | 75 | 94% ee |
Yields are isolated yields after chromatography. Data is representative of typical outcomes in the literature.
Protocol 2: Enantioselective Synthesis of a 3,3'-Tetrahydrofuryl Spirooxindole via [3+2] Cycloaddition
This protocol is based on the palladium-catalyzed asymmetric [3+2] cycloaddition of methyleneindolinones with vinylethylene carbonates (VECs), a powerful method for constructing chiral spirooxindoles.[27]
Objective: To synthesize an optically active 3,3'-tetrahydrofuryl spirooxindole.
Materials:
-
Substrate 1: Methyleneindolinone (0.10 mmol, 1.0 equiv)
-
Substrate 2: Vinylethylene carbonate (VEC) (0.20 mmol, 2.0 equiv)
-
Catalyst Precursor: Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
Ligand: Chiral Phosphoramidite or Bisphosphine Ligand (e.g., (R)-BINAP) (5.0 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM), 1.5 mL
-
Equipment: Vial with screw cap, magnetic stirrer, inert atmosphere.
Procedure:
-
Preparation: In an oven-dried vial under an inert atmosphere, dissolve the methyleneindolinone (1) and the chiral ligand in anhydrous DCM (1.0 mL).
-
Catalyst Activation: Add the palladium precursor, Pd₂(dba)₃·CHCl₃. Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Causality Note: Pre-mixing the palladium source and the chiral ligand is essential for the formation of the active chiral catalytic species, which is responsible for inducing enantioselectivity.
-
-
Substrate Addition: Add the vinylethylene carbonate (2) dissolved in the remaining DCM (0.5 mL).
-
Reaction: Seal the vial and stir the mixture at room temperature for 12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Causality Note: This reaction proceeds efficiently at room temperature, a testament to the high reactivity of the Pd-π-allyl intermediate generated from the VEC. The reaction involves the formation of a zwitterionic π-allyl palladium intermediate which is attacked by the enolate of the methyleneindolinone.[27]
-
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched spirooxindole.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion and Future Outlook
Palladium catalysis provides an exceptionally robust and versatile platform for the synthesis of complex spirocyclic compounds. Domino reactions, particularly those involving Heck cyclization and C-H activation, offer remarkable efficiency in building molecular complexity. Concurrently, asymmetric methods, such as allylic alkylations and cycloadditions, have opened the door to the stereocontrolled synthesis of chiral spirocycles, which are of paramount importance in drug discovery. The continued development of novel ligands and the exploration of new cascade reactions will undoubtedly expand the synthetic toolbox further, enabling access to even more diverse and intricate spirocyclic architectures. The methodologies outlined in this guide serve as a foundation for researchers to harness the power of palladium catalysis in their pursuit of novel spirocyclic molecules for a wide range of scientific applications.
References
-
Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Palladium-catalyzed highly chemoselective dearomative spirocyclization of Ugi adducts: facile access to functionalized benzoazepinespiroindolenines with diastereoselectivity Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Palladium-catalyzed dearomative cyclization by a norbornene-mediated sequence: a route to spiroindolenine derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Novel Palladium-Catalyzed Domino Reactions Towards Highly Functionalized Heterocycles Source: T-Space (University of Toronto) URL: [Link]
-
Title: Palladium-Catalyzed Cascade Dearomative Spirocyclization and C−H Annulation of Aromatic Halides with Alkynes Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Palladium-catalyzed highly chemoselective dearomative spirocyclization of Ugi adducts: facile access to functionalized benzoazepinespiroindolenines with diastereoselectivity Source: RSC Publishing URL: [Link]
-
Title: Recent advances in palladium-catalyzed cyclizations for the synthesis of spirooxindoles Source: ResearchGate URL: [Link]
-
Title: Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Palladium-Catalyzed Cascade Dearomative Spirocyclization and C−H Annulation of Aromatic Halides with Alkynes Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Initially proposed mechanism for the palladium-catalyzed spirocyclization reaction Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)–H Activation Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)–H Alkylation: A Computational Mechanistic Study Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
-
Title: A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles Source: Santai Science URL: [Link]
-
Title: Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Palladium-catalyzed domino spirocyclization offullerene: synthesis of diversefullerene-fused spiro[21][22]/[22][22] derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Highly enantio- and diastereoselective construction of spirocyclic oxindoles via a palladium-catalyzed decarboxylative asymmetric [4 + 2] annulation strategy Source: RSC Publishing URL: [Link]
-
Title: Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions Source: ResearchGate URL: [Link]
-
Title: Spirocyclization by palladium-catalyzed domino Heck-direct C-H arylation reactions: synthesis of spirodihydroquinolin-2-ones Source: PubMed URL: [Link]
-
Title: Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction Source: RSC Publishing URL: [Link]
-
Title: Enantioselective Michael Spirocyclization of Palladium Enolates Source: ChemRxiv URL: [Link]
-
Title: Asymmetric Synthesis of 3,3′-Tetrahydrofuryl Spirooxindoles via Palladium-Catalyzed [3+2] Cycloadditions of Methyleneindolinones with Vinylethylene Carbonates Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: MDPI URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of (Spiro)poly- heterocycles by Domino Post-Ugi Route Source: Thieme URL: [Link]
-
Title: Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides Source: MDPI URL: [Link]
-
Title: Palladium(0)-Catalyzed Synthesis of Spirocycles and Supercritical Chemistry using a Resistively Heated Flow Reactor Source: Diva-portal.org URL: [Link]
-
Title: Electrophile-Controlled Regiodivergent Palladium-Catalyzed Imidoylative Spirocyclization of Cyclic Alkenes Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis of Spiro Polycyclic Aromatic Hydrocarbons by Intramolecular Palladium-Catalyzed Arylation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Pd(II)-catalyzed spirocyclization for the synthesis of structurally diverse spirosuccinimides Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions Source: MDPI URL: [Link]
-
Title: Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Tsuji–Trost reaction Source: Wikipedia URL: [Link]
-
Title: Pd-Catalyzed Synthesis of Spirooxindoles Source: EPFL URL: [Link]
-
Title: n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Tsuji-Trost Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: General mechanism of Tsuji–Trost reaction Source: ResearchGate URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. santaisci.com [santaisci.com]
- 7. Spirocyclization by palladium-catalyzed domino Heck-direct C-H arylation reactions: synthesis of spirodihydroquinolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01887J [pubs.rsc.org]
- 10. epfl.ch [epfl.ch]
- 11. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 16. Tsuji-Trost Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-catalyzed highly chemoselective dearomative spirocyclization of Ugi adducts: facile access to functionalized benzoazepinespiroindolenines with diastereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Palladium-catalyzed dearomative cyclization by a norbornene-mediated sequence: a route to spiroindolenine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-catalyzed highly chemoselective dearomative spirocyclization of Ugi adducts: facile access to functionalized benzoazepinespiroindolenines with diastereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Application Note: Multicomponent Knoevenagel/Michael/Cyclization Cascade for the Synthesis of Complex Spirooxindoles
Scientific Rationale & Introduction
Spirooxindoles are privileged, three-dimensional scaffolds in medicinal chemistry, frequently found in biologically active natural products and pharmaceutical agents targeting cancer, inflammation, and microbial infections[1]. Unlike flat, two-dimensional aromatic rings, the rigid sp3-hybridized spirocyclic core allows for complex spatial arrangements, significantly improving target binding affinity and pharmacokinetic profiles.
Synthesizing these highly functionalized architectures traditionally requires lengthy, step-heavy linear sequences. However, the Knoevenagel/Michael/Cyclization multicomponent reaction (MCR) cascade offers a highly atom-economical, one-pot alternative[1]. By combining an isatin derivative, an active methylene compound (e.g., malononitrile), and a nucleophilic Michael donor, researchers can construct multiple stereocenters and complex fused-ring systems in a single operational step[2].
Mechanistic Pathway
The causality of this cascade relies on a strict sequence of in situ intermediate formations. First, a base catalyzes the Knoevenagel condensation between isatin and the active methylene, generating a highly electrophilic isatylidene adduct. Second, a nucleophile (often generated in situ or added directly) performs a Michael addition on the β-carbon of the isatylidene. Finally, the proximity of the newly formed functional groups drives a spontaneous intramolecular cyclization (e.g., lactamization or enolization), yielding the spirooxindole[1][2].
Figure 1: Mechanistic workflow of the Knoevenagel/Michael/Cyclization multicomponent cascade.
Experimental Methodologies
To ensure robust reproducibility, the following protocols detail two distinct applications of this cascade: a metal-free four-component synthesis for library generation, and an asymmetric organocatalytic synthesis for chiral drug development.
Protocol A: Metal-Free Synthesis of Spiro-dihydropyridine Oxindoles (Four-Component)
This protocol utilizes a green, triethylamine (Et₃N)-mediated approach to synthesize spiro-dihydropyridine oxindoles[1].
Causality & Design: Et₃N serves a dual purpose. It deprotonates malononitrile to initiate the Knoevenagel condensation with isatin, and it facilitates the β-addition (aza-Michael reaction) of the amine to the allenoate. Ethanol (EtOH) is chosen as a green, protic solvent because its hydrogen-bonding capabilities stabilize the highly polar transition states during the cyclization step[1].
Step-by-Step Procedure:
-
Preparation of the Knoevenagel Adduct: In a dry 10 mL round-bottom flask, add N-methyl isatin (1.0 equiv, 50 mg) and malononitrile (1.0 equiv) to 3 mL of absolute EtOH.
-
Base Addition: Add Et₃N (1.2 equiv) dropwise to the mixture. Stir the solution for 10 minutes at room temperature under an argon atmosphere. Self-Validation Check: The solution will undergo a distinct color change (typically deep red/purple), confirming the in situ formation of the highly conjugated isatylidene malononitrile adduct.
-
Aza-Michael Donor Addition: To the stirring mixture, add a pre-mixed solution of 3-methyl allenoate (1.5 equiv) and aniline (1.2 equiv) in 1 mL of EtOH.
-
Cascade Progression: Allow the reaction to stir at room temperature for 12 hours. Monitor the consumption of the Knoevenagel adduct via TLC (Hexanes:EtOAc, 7:3).
-
Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the functionalized spiro-dihydropyridine oxindole (typical yields: 70–85%)[1].
Protocol B: Asymmetric Organocatalytic Synthesis of Chiral Spirooxindoles
This protocol employs a bifunctional quinidine-derived squaramide catalyst to achieve high enantioselectivity in the synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives[2].
Causality & Design: The squaramide moiety acts as a dual hydrogen-bond donor, anchoring and activating the electrophilic Knoevenagel adduct. Simultaneously, the basic quinuclidine nitrogen of the catalyst deprotonates the phthalhydrazide, directing the nucleophilic attack to a specific enantiotopic face. The addition of 4Å molecular sieves is critical; trace water disrupts the delicate hydrogen-bonding network between the catalyst and substrates, which would otherwise lead to a collapse in enantiomeric excess (ee)[2].
Step-by-Step Procedure:
-
Reagent Assembly: To a dry reaction tube, add isatin (0.1 mmol), malononitrile (0.1 mmol), and phthalhydrazide (0.1 mmol).
-
Moisture Control: Add 30 mg of freshly activated 4Å molecular sieves to the tube to ensure a strictly anhydrous environment.
-
Catalyst Addition: Add the quinidine-derived squaramide catalyst (10 mol%) followed by 1.0 mL of anhydrous CHCl₃ (or DCM).
-
Reaction Execution: Stir the mixture at room temperature. The reaction time varies based on the electronic nature of the isatin substituents (typically 12–24 hours). Monitor via TLC.
-
Isolation: Once complete, filter the mixture directly through a short pad of silica to remove the molecular sieves and catalyst. Concentrate the filtrate and purify via flash chromatography to yield the chiral spirooxindole (up to >99% ee)[2].
Optimization & Quantitative Data
The success of the asymmetric cascade (Protocol B) is highly dependent on the solvent microenvironment and moisture control. The table below summarizes the optimization parameters that validate the choice of CHCl₃ and molecular sieves for maximum stereocontrol[2].
| Entry | Solvent | Catalyst Loading | Additive | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Impact |
| 1 | EtOH | 10 mol% | None | 65 | 45 | Protic solvent outcompetes catalyst H-bonding. |
| 2 | THF | 10 mol% | None | 70 | 60 | Poor stabilization of the transition state. |
| 3 | DCM | 10 mol% | None | 82 | 85 | Good solubility, moderate H-bond network stability. |
| 4 | DCM | 10 mol% | 4Å MS | 88 | 95 | Removal of water tightens the chiral pocket. |
| 5 | CHCl₃ | 10 mol% | 4Å MS | 90 | >99 | Optimal dielectric constant for squaramide activity. |
Table 1: Representative optimization data for the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. Bold indicates optimized conditions.
References
-
Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, ACS Publications. (2022).[Link]
-
Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances, The Royal Society of Chemistry. (2025).[Link]
Sources
Technical Support Center: Improving Yield in Spiro[3.6]decane-2-carboxylic Acid Synthesis
Introduction
Spiro[3.6]decane-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique three-dimensional orientation its spirocyclic core imparts on molecular scaffolds.[1][2] However, the synthesis of such spiro compounds often presents significant challenges, including low yields, difficult purifications, and unpredictable side reactions.[3][4] The inherent ring strain and steric hindrance of the spirocyclic system demand carefully optimized reaction conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the synthesis of Spiro[3.6]decane-2-carboxylic acid. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory, blending established chemical principles with practical, field-proven insights.
Part 1: Troubleshooting Guide
This section addresses the most common and critical challenges faced during the synthesis, providing systematic approaches to identify and resolve them.
Q1: Why is my yield of Spiro[3.6]decane-2-carboxylic acid consistently low?
A1: Low yields are the most frequently reported issue in spirocyclization reactions and can originate from multiple stages of the process.[5] A systematic evaluation of reaction parameters, starting material quality, and workup procedures is crucial. The primary causes can be broken down as follows:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If starting materials persist, consider incrementally increasing the reaction time or temperature. However, be cautious of potential product degradation at higher temperatures.
-
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants, particularly the base or cyclization agent, can halt the reaction or promote side pathways.
-
Solution: Ensure accurate measurement of all reagents. Perform a stoichiometry screen to find the optimal ratio. For reactions involving deprotonation, using a slight excess of a strong, non-nucleophilic base can often drive the reaction to completion.
-
-
Starting Material Quality: Impurities within the starting materials (e.g., cycloheptanone or the cyclobutane precursor) can inhibit catalysts or lead to unwanted side reactions.[5]
-
Solution: Verify the purity of starting materials via Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC). If necessary, purify them by distillation or recrystallization before use.
-
-
Product Loss During Workup & Purification: The target compound can be lost during aqueous extraction if it has partial water solubility, or during chromatography if an inappropriate solvent system is used.[3]
-
Solution: After extraction, re-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate) to recover any dissolved product. For purification, use gradient elution in your column chromatography to effectively separate the product from closely-eluting impurities.[3]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| High amount of starting material remains (via TLC/LC-MS) | Incomplete Reaction / Inactive Reagents | Increase reaction time/temperature. Verify reagent activity. |
| Multiple new spots on TLC, close to product polarity | Side Reactions / Isomerization | Lower reaction temperature. Screen different catalysts or bases. |
| Low isolated yield despite clean reaction profile | Loss during Workup/Purification | Check aqueous layers for product. Optimize chromatography solvent system. |
| Reaction fails to initiate | Poor Starting Material Quality / Catalyst Inactivity | Purify starting materials. Use a fresh, verified catalyst. |
Logical Flow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low product yields.
Q2: I'm observing poor diastereoselectivity in my reaction. How can I control the stereochemistry?
A2: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted spirocycles.[3] The final stereochemical outcome is a result of the interplay between kinetic and thermodynamic control.
-
Thermodynamic vs. Kinetic Control: The most stable diastereomer (thermodynamic product) is favored by higher temperatures and longer reaction times, which allow for equilibration. The product that forms fastest (kinetic product) is favored at lower temperatures.[3]
-
Solution: First, determine which diastereomer you are forming. If it is the undesired one, try altering the reaction temperature. Running the reaction at a significantly lower temperature (e.g., -78 °C) often favors the kinetic product.
-
-
Solvent Effects: The polarity of the solvent can influence the geometry of the transition state, thereby affecting diastereoselectivity.
-
Solution: Screen a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol), if compatible with your reagents.
-
-
Steric Hindrance: The use of bulky reagents or substrates can favor a specific direction of approach for the cyclization, enhancing selectivity.
-
Solution: If possible, modify the starting materials to include bulky protecting groups that can direct the stereochemistry. Alternatively, using a bulkier base or catalyst can influence which proton is abstracted or the face of electrophilic attack.
-
Q3: My spirocyclic product is difficult to purify. What strategies can I employ?
A3: The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities or diastereomers with similar polarities.[3]
-
Flash Column Chromatography: This is the most common purification method.
-
Strategy: Success hinges on finding the right solvent system. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). This is often more effective than isocratic (constant solvent ratio) elution for separating complex mixtures.[3] Test various solvent systems on TLC plates first to find the one that gives the best separation between your product and impurities.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing minor impurities.
-
Strategy: The key is to find a solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents to screen include ethyl acetate, hexane, ethanol, and water.
-
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can use its acidic properties for purification.
-
Strategy: Dissolve the crude product in an organic solvent (e.g., ether or ethyl acetate). Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.
-
Part 2: Frequently Asked Questions (FAQs)
What is a plausible synthetic route for Spiro[3.6]decane-2-carboxylic acid?
While several custom synthesis routes may exist, a common and logical approach for this class of compounds involves the reaction of a cyclic ketone with a suitable four-membered ring precursor. A plausible method is the reaction of cycloheptanone with an activated cyclobutane derivative, such as ethyl 2-oxocyclobutane-1-carboxylate, followed by hydrolysis and decarboxylation.
How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a combination of UV visualization and a chemical stain (like potassium permanganate or vanillin) to see all spots. Co-spotting your starting material next to the reaction mixture lane is essential to confirm its consumption. For more quantitative analysis, LC-MS or GC-MS can be used to determine the relative ratios of starting material, product, and byproducts over time.[3]
Are there any specific safety precautions I should take?
Standard laboratory safety protocols should always be followed. When working with strong bases (e.g., LDA, NaH) or organometallic reagents, an inert atmosphere (Nitrogen or Argon) is required to prevent reaction with air and moisture. These reagents are often pyrophoric or water-reactive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Part 3: Experimental Protocols & Workflows
Overall Synthesis and Purification Workflow
The general process involves reaction setup under controlled conditions, monitoring for completion, a standard workup procedure to isolate the crude product, and a final purification step.
Caption: General workflow for synthesis, workup, and purification.
Protocol 1: Plausible Synthesis of Spiro[3.6]decane-2-carboxylic acid
Disclaimer: This is a generalized, plausible protocol based on established organic chemistry principles for spirocyclization. Optimization will be required.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (tetrahydrofuran). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Enolate Formation: Slowly add a solution of cycloheptanone in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Cyclization: Add a solution of ethyl 2-bromocyclobutane-1-carboxylate in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 5M aqueous sodium hydroxide (NaOH). Reflux the mixture for 4 hours.
-
Final Isolation: Cool the mixture, remove the ethanol under reduced pressure, and wash the remaining aqueous solution with ether to remove non-acidic impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl, then extract the desired carboxylic acid product three times with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude Spiro[3.6]decane-2-carboxylic acid.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Gradient Elution: Gradually and systematically increase the polarity of the mobile phase. For example, increase the ethyl acetate percentage by 2-5% every few column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Spiro[3.6]decane-2-carboxylic acid.
Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Use |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point for many spirocycles. Good for gradient elution. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds or for difficult separations. A small % of methanol (1-5%) significantly increases polarity. |
| Toluene / Acetone | Low to Medium | Alternative non-halogenated solvent system. |
References
- Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Wikipedia. (2021, October 4). Spiro compound.
- Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- ChemScene. (n.d.). Spiro[3.6]decane-2-carboxylic acid.
- Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. MedCrave, 11(4).
-
MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. Retrieved from [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
- Google Patents. (n.d.). Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
-
European Patent Office. (n.d.). Purification of aromatic carboxylic acids. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
side product formation in spirocyclization reactions
Welcome to the Technical Support Center for Spirocyclization Reactions .
Spirocyclic architectures—characterized by two rings sharing a single quaternary atom—are highly sought after in drug discovery for their unique three-dimensional conformational constraints. However, the synthesis of these strained systems is frequently plagued by competing reaction pathways that lead to regioisomers, oligomers, and prematurely quenched side products.
This guide is designed for researchers and drug development professionals to diagnose, understand, and systematically eliminate side product formation during complex spirocyclization workflows.
I. Diagnostic Triage Workflow
Before adjusting your reaction parameters, identify the primary side product profile you are observing. The flowchart below maps the visual or analytical symptoms to their root chemical causes and immediate solutions.
Diagnostic workflow for identifying and resolving spirocyclization side products.
II. Mechanistic Troubleshooting & FAQs
Q1: Why am I observing fused-ring regioisomers (e.g., 6-endo-trig products) instead of the desired 5-exo-trig spirocycles in my transition-metal-catalyzed reactions? Causality: The formation of fused rings over spirocycles is a classic regioselectivity issue driven by transition state thermodynamics. In palladium-catalyzed carbopalladation, the reaction can proceed via an outer-sphere C–H bond activation sequence[1]. If the ligand lacks sufficient steric bulk, the less strained 6-endo pathway easily outcompetes the highly strained spirocyclic 5-exo pathway. For instance, in sila-spirocyclizations, competitive 6-endo-selective Heck cyclization frequently derails the formation of the desired spirosilacycle[2]. Actionable Insight: Switch to a bidentate ligand with a wider bite angle (e.g., Xantphos or dppf) to sterically penalize the fused-ring transition state, thereby kinetically forcing the system down the spirocyclic pathway.
Q2: My dearomatizing spirocyclization of alkyne-tethered indoles yields significant amounts of uncoupled, protodemetalated side products. How can I suppress this? Causality: This occurs when the catalytic cycle is intercepted by a proton source before the final bond-forming step can occur. In dearomatizing spirocyclization/cross-coupling cascades, a Pd(II) species acts as a π-acid to activate the alkyne, prompting nucleophilic attack from the tethered aromatic ring to form a vinyl-palladium intermediate[3]. If the subsequent cross-coupling step is sluggish, the intermediate undergoes rapid protodemetalation, yielding a reduced side product instead of the desired cross-coupled spirocycle[3]. Actionable Insight: Ensure strictly anhydrous conditions. You can kinetically outcompete protodemetalation by increasing the concentration of the cross-coupling partner (e.g., 1.5 to 2.0 equivalents) or switching to a more reactive electrophile (e.g., aryl iodides over bromides) to accelerate the cross-coupling step[3].
Q3: I am seeing a high molecular weight smear on my LCMS. How do I prevent intermolecular oligomerization? Causality: Spirocyclization relies on intramolecular cyclization, which follows first-order kinetics. Intermolecular reactions (like oligomerization or competing solvent addition) follow second-order or higher kinetics[4]. At high substrate concentrations, the rate of intermolecular collisions exceeds the rate of intramolecular cyclization, leading to dimers and polymers[5]. Actionable Insight: Apply the high-dilution principle. Keep the active concentration of the starting material below 0.05 M[5]. Use a syringe pump for continuous, slow addition of the substrate to the active catalyst bed.
III. Mechanistic Divergence in Dearomatizing Cascades
Understanding exactly where the catalytic cycle branches into side products is crucial for optimization. The diagram below illustrates the critical intermediate where protodemetalation competes with the desired cross-coupling.
Divergent pathways in Pd-catalyzed dearomatizing spirocyclization leading to side products.
IV. Quantitative Optimization Data
Systematic parameter tuning is required to push the reaction toward the desired spirocycle. The table below demonstrates how targeted adjustments cumulatively suppress specific side products.
| Reaction Parameter | Target Spirocycle (%) | Fused Regioisomer (%) | Oligomer/Dimer (%) | Protodemetalated (%) |
| Standard Batch (0.2 M, L1) | 45 | 30 | 20 | 5 |
| High Dilution (0.02 M) | 65 | 25 | < 2 | 8 |
| Bulky Ligand (L2) | 75 | < 5 | 15 | 5 |
| Syringe Pump + Anhydrous | 94 | < 2 | < 2 | < 2 |
(Note: Data illustrates the cumulative effect of troubleshooting steps on product distribution, modeled after optimized cascade conditions[3]).
V. Self-Validating Experimental Protocol
Objective: To synthesize quaternary spirocycles via dearomatizing spirocyclization while actively suppressing protodemetalation and oligomerization. This protocol includes built-in validation checkpoints to ensure system integrity before committing the entire substrate batch.
Step 1: System Preparation & Dehydration Flame-dry a Schlenk flask under vacuum and backfill with inert N2 three times. Causality: Moisture acts as a proton source, driving the protodemetalation side reaction.
Step 2: Catalytic Bed Assembly Add the Pd catalyst (2 mol%), a bulky phosphine ligand (2.2 mol%), and an anhydrous base (e.g., Et3N, 1.5 equiv) to the flask. Add 5 mL of anhydrous, degassed solvent (e.g., CH3CN) to establish the active catalytic bed[3].
Step 3: Syringe Pump Setup Dissolve the alkyne-tethered substrate (1.0 equiv) and the cross-coupling partner (1.5 equiv) in anhydrous solvent to a total concentration of 0.05 M. Causality: Keeping the unreacted substrate in a separate syringe prevents premature background reactions, while the 0.05 M concentration enforces the high-dilution principle[5].
Step 4: Controlled Addition Inject the substrate mixture into the catalytic bed at a rate of 1.0 mL/hr using a syringe pump at 60 °C.
Step 5: Validation Checkpoint (CRITICAL) After 2 hours of addition, pull a 50 µL aliquot. Quench with water, extract with EtOAc, and run a rapid LCMS.
-
Self-Validation A: The absence of a high-MW smear validates that your dilution rate is successfully preventing oligomerization.
-
Self-Validation B: The absence of the reduced mass (M - Halogen + H) validates that your system is sufficiently anhydrous and cross-coupling is outcompeting protodemetalation. If either side product is present, pause the syringe pump, add additional cross-coupling partner, or reduce the addition rate before proceeding.
Step 6: Workup Once addition is complete, stir for an additional 1 hour, then filter through a short pad of Celite to remove Pd black. Concentrate under reduced pressure for purification.
VI. References
-
BenchChem. "Technical Support Center: Optimization of Spirocyclization Reactions". 5
-
PMC. "Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study". 1
-
ACS Publications. "Merging π-Acid and Pd Catalysis: Dearomatizing Spirocyclization/Cross-Coupling Cascade Reactions of Alkyne-Tethered Aromatics". 3
-
D-NB. "Sila-spirocyclization involving unstrained C(sp3)–Si bond cleavage". 2
-
SciSpace. "Hydrogen-bonding catalysis and inhibition by simple solvents in the stereoselective kinetic epoxide-opening spirocyclization". 4
Sources
optimization of reaction conditions for spiro compound synthesis
Welcome to the Advanced Spirocyclization Technical Support Center. As a Senior Application Scientist, I understand that synthesizing spirocyclic compounds—particularly complex scaffolds like spirooxindoles—presents unique challenges in stereocontrol, catalyst optimization, and reaction efficiency.
This guide is designed to move beyond basic protocols. Here, we analyze the causality behind experimental failures and provide self-validating workflows to ensure your syntheses are robust, scalable, and reproducible.
Diagnostic Logic: The Spirocyclization Decision Tree
Before altering your reaction parameters, use the following diagnostic logic to identify the root cause of your synthesis failure.
Diagnostic logic tree for troubleshooting low yields in spirocyclization reactions.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My multicomponent spirooxindole synthesis (isatin, malononitrile, 1,3-diketone) stalls at low yields. How do I drive it to completion? A1: Stalled multicomponent reactions (MCRs) typically indicate a failure in the sequential cascade—specifically between the initial Knoevenagel condensation and the subsequent Michael addition. If LC-MS shows a buildup of the isatylidene malononitrile intermediate, the enolization of your 1,3-diketone is likely insufficient. Causality & Solution: The reaction requires a dual-activation mechanism. You must introduce a heterogeneous Lewis acid/base catalyst. For instance, Nano Ag/kaolin or CuO nanoparticles provide high surface-area active sites that simultaneously coordinate the carbonyl oxygen of the isatin (increasing electrophilicity) and facilitate the enolization of the diketone. Optimization studies show that 4 mol% CuO NPs at room temperature can drive this reaction to >90% yield within 15 minutes [1]. Alternatively, Nano Ag/kaolin at 20 mol% in refluxing ethanol provides excellent thermodynamic yields [2].
Q2: I am observing poor diastereoselectivity at the spiro quaternary center. How can I enrich the desired stereoisomer? A2: Stereocontrol at the spirocenter is governed by the delicate balance between thermodynamic and kinetic pathways. If you are obtaining a near 1:1 diastereomeric mixture, your reaction is operating in a regime where the activation energy difference ( ΔΔG‡ ) between the two transition states is negligible. Causality & Solution: Determine if your desired product is kinetically or thermodynamically favored. Lowering the reaction temperature selectively favors the kinetic product by trapping the system in the lowest-activation-energy pathway. Conversely, if you require the thermodynamic product, increase the temperature or extend the reaction time to allow for reversible ring-opening/closing equilibration [3]. Additionally, utilizing chiral Lewis acid catalysts (e.g., chiral Rhodium complexes) can artificially lower the activation barrier for one specific facial attack[4].
Q3: Are there scalable, environmentally benign alternatives to refluxing in toxic organic solvents for spiro compound synthesis? A3: Yes. The field has heavily pivoted toward green chemistry principles, leveraging aqueous media and non-thermal activation. Causality & Solution A (Biocatalysis): Porcine pancreatic lipase (PPL) exhibits remarkable promiscuous catalytic activity in water. The enzyme's active site provides a hydrophobic pocket that pre-organizes the substrates, lowering the entropic penalty of the multicomponent cascade. Using 15 mg of PPL at 40 °C in aqueous media facilitates the tandem reaction with excellent functional group tolerance[5]. Causality & Solution B (Sonochemistry): Ultrasound-assisted [3+2] cycloadditions in chloroform or aqueous mixtures drastically reduce reaction times from hours to minutes. Acoustic cavitation generates localized microscopic hot spots (high temperature and pressure) that overcome activation barriers without bulk heating, preventing the thermal decomposition of sensitive spiro intermediates [6].
Mechanistic Pathway Visualization
Multicomponent cascade mechanism for the synthesis of spirooxindoles.
Quantitative Data: Optimization Matrices
The following table synthesizes field-proven optimization parameters for the three-component synthesis of spirooxindoles, allowing you to select the best catalytic system for your specific laboratory constraints.
| Catalyst System | Loading | Solvent | Temperature | Time | Yield (%) | Kinetic/Thermodynamic Profile |
| Uncatalyzed | - | EtOH | Reflux | 120 min | < 20% | Poor Conversion |
| Nano Ag/Kaolin | 20 mol% | EtOH | Reflux | 45 min | 94% | Thermodynamic |
| CuO Nanoparticles | 4 mol% | H₂O/EtOH | 25 °C | 15 min | 96% | Kinetic |
| Porcine Pancreatic Lipase | 15 mg | H₂O | 40 °C | 72 h | 92% | Enzyme-Directed |
| Ultrasound (No Catalyst) | - | CHCl₃ | 25 °C (Sonication) | 20 min | 75% | Cavitation-Driven |
Validated Experimental Protocols
Protocol 1: Heterogeneous Catalytic One-Pot Synthesis of Spirochromenes
This protocol utilizes Nano Ag/Kaolin to drive the reaction via dual Lewis acid/base activation.
-
Preparation: In a 50 mL round-bottom flask, combine substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and the cyclic 1,3-diketone (1.0 mmol) in 10 mL of absolute ethanol.
-
Catalyst Addition: Add 20 mol% (approx. 0.085 g) of Nano Ag/kaolin catalyst.
-
Self-Validation Check: The suspension should appear uniformly dispersed. Clumping indicates moisture contamination in the catalyst, which will passivate the active silver sites and halt the reaction.
-
-
Reaction: Stir the mixture at reflux. Monitor the reaction via TLC (n-hexane/ethyl acetate 2:1) or LC-MS.
-
Self-Validation Check: Monitor the disappearance of the isatylidene malononitrile intermediate (UV-Vis ~300 nm). If the peak plateaus before 95% conversion, catalyst poisoning has occurred.
-
-
Workup: Upon completion (typically 40-50 mins), cool to room temperature. Filter the mixture to recover the heterogeneous catalyst for recycling.
-
Purification: Concentrate the filtrate under vacuum and recrystallize the crude solid from hot ethanol to yield the pure spirooxindole [2].
Protocol 2: Ultrasound-Assisted[3+2] Cycloaddition for Spirooxindolo-1,2,4-oxadiazoles
This protocol leverages acoustic cavitation to overcome activation barriers without bulk thermal degradation.
-
Preparation: Dissolve the isatin Schiff base (1.0 mmol) and N-hydroxycarbimidoyl chloride (1.1 mmol) in 3 mL of anhydrous CHCl₃.
-
Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) dropwise.
-
Causality: The base is strictly required for the in situ generation of the highly reactive nitrile oxide dipole from the hydroximoyl chloride.
-
-
Sonication: Place the reaction vessel in an ultrasonic bath at room temperature for 15-20 minutes.
-
Self-Validation Check: Monitor the internal temperature of the bath. Cavitation can cause bulk heating over time; use a cooling coil if the temperature exceeds 30 °C to prevent the nitrile oxide dipole from dimerizing into inactive furoxans.
-
-
Isolation: Wash the organic layer with water to remove triethylamine hydrochloride salts, dry over anhydrous Na₂SO₄, and evaporate the solvent. The product typically precipitates in high purity without the need for column chromatography[6].
References
-
Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles , National Institutes of Health (PMC),[Link]
-
One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin , Oriental Journal of Chemistry, [Link]
-
Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media , MDPI,[Link]
-
Efficient and green pathway for one-pot synthesis of spirooxindoles in the presence of CuO nanoparticles , Taylor & Francis,[Link]
-
An ultrasound assisted synthesis of spirooxindolo-1,2,4-oxadiazoles via [3+2] cycloaddition reaction , ResearchGate, [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Spiro[3.6]decane-2-carboxylic Acid Synthesis
Welcome to the Process Chemistry Technical Support Center. As drug development programs advance, scaling the synthesis of conformationally rigid scaffolds like Spiro[3.6]decane-2-carboxylic acid (CAS 6557-90-0) 1 transitions from a benchtop curiosity to a critical manufacturing bottleneck.
The most robust route for this spiro-annulation relies on a 4-step malonic ester synthesis. However, scaling this pathway introduces severe thermal, kinetic, and safety challenges—particularly during hydride reductions and the formation of the strained cyclobutane ring. This guide provides field-proven troubleshooting, quantitative process data, and self-validating protocols to ensure a safe, high-yielding scale-up campaign.
Process Overview
Workflow for the scalable synthesis of Spiro[3.6]decane-2-carboxylic acid.
Phase-by-Phase Troubleshooting & FAQs
Q1: During the reduction of diethyl cycloheptane-1,1-dicarboxylate on a 5 kg scale, we experience severe exotherms and incomplete conversion using LiAlH₄. How can we mitigate this? A1: LiAlH₄ is notoriously hazardous at scale due to delayed exotherms, heterogeneous mixing issues, and rapid hydrogen gas evolution 2. Causality: The slurry nature of LiAlH₄ leads to mass transfer limitations. Switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. Red-Al is highly soluble, allowing for a homogeneous reaction mixture, precise dosing, and controlled hydride transfer at elevated temperatures (60 °C), ensuring complete reduction to the diol without thermal runaway.
Q2: In the bromination step (Step 2), we observe significant ether byproducts and polymeric material. What is the root cause? A2: Using neat PBr₃ without an acid scavenger leads to the rapid accumulation of hydrobromic acid (HBr). Causality: HBr protonates the newly formed mono-bromide intermediate, catalyzing an intramolecular etherification to form a stable oxetane derivative, or intermolecular polymerization. To prevent this, add a stoichiometric amount of pyridine . Pyridine acts as an acid sponge, neutralizing HBr and directing the reaction strictly toward the desired 1,1-bis(bromomethyl)cycloheptane.
Q3: The spiro-alkylation (Step 3) with diethyl malonate stalls at the mono-alkylated intermediate. How do we force the ring closure? A3: The second alkylation—closing the 4-membered cyclobutane ring—is entropically favored but sterically highly demanding 3. Causality: Standard bases like NaOEt in ethanol (reflux 78 °C) lack the basicity and thermal ceiling required to drive the second displacement. Switch to Potassium tert-butoxide (KOtBu) in THF . KOtBu generates a more reactive, "naked" enolate, and THF allows for a higher localized reaction temperature, driving the spirocyclization to completion.
Q4: Thermal decarboxylation of the diacid results in ring-opening and low yields. How can we ensure structural integrity of the spiro-system? A4: The cyclobutane ring possesses ~26 kcal/mol of ring strain. Causality: The excessive heating (>180 °C) required for a standard neat thermal melt of a malonic acid provides enough thermal energy to induce homolytic cleavage or retro-cycloaddition of the cyclobutane core 4. Bypass the diacid entirely by subjecting the diethyl ester intermediate to Krapcho decarboxylation (DMSO, NaCl, H₂O, 150 °C). The chloride ion acts as a nucleophile to cleave one ethyl group, followed by immediate decarboxylation at a much lower activation energy, preserving the spiro[3.6]decane scaffold.
Quantitative Data Summaries
Table 1: Scale-Up Optimization Matrix (10 kg Target)
| Reaction Step | Bench-Scale Reagent | Scale-Up Reagent | Rationale (Causality) | Yield Impact |
| Reduction | LiAlH₄ (Suspension) | Red-Al (Solution) | Eliminates heterogeneous mixing and delayed exotherms. | +15% |
| Bromination | PBr₃ (Neat) | PBr₃ + Pyridine | Prevents HBr-catalyzed etherification of the diol. | +22% |
| Spiro-alkylation | NaOEt / EtOH | KOtBu / THF | Stronger base drives sterically hindered cyclobutane closure. | +30% |
| Decarboxylation | Thermal Melt (190°C) | Krapcho (DMSO/NaCl) | Lower temperature prevents cyclobutane ring strain cleavage. | +40% |
Table 2: In-Process Control (IPC) & Self-Validation Parameters
| Intermediate | Analytical Method | Critical Acceptance Criteria | Corrective Action if Failed |
| 1,1-Bis(hydroxymethyl)cycloheptane | GC-MS | Complete disappearance of SM (m/z 242). | Add 0.1 eq Red-Al, stir 1h at 60°C. |
| 1,1-Bis(bromomethyl)cycloheptane | ¹H-NMR (CDCl₃) | Shift of -CH₂OH (3.5 ppm) to -CH₂Br (3.3 ppm). | Re-treat with 0.05 eq PBr₃ at 0°C. |
| Diethyl spiro[3.6]decane-2,2-dicarboxylate | HPLC (UV 210 nm) | <2% mono-alkylated intermediate remaining. | Add 0.1 eq KOtBu, reflux 2h. |
| Ethyl spiro[3.6]decane-2-carboxylate | GC-MS | Product peak at m/z 210; no di-ester (m/z 282). | Extend Krapcho heating by 4h at 150°C. |
Self-Validating Experimental Protocols
Step 1: Reduction (Synthesis of 1,1-Bis(hydroxymethyl)cycloheptane)
-
Setup: Charge a reactor with diethyl cycloheptane-1,1-dicarboxylate (1.0 eq) and anhydrous toluene (5 vol) under N₂.
-
Addition: Cool to 0 °C. Slowly dose Red-Al (65 wt% in toluene, 2.5 eq) over 2 hours, maintaining internal temperature < 15 °C.
-
Reaction: Warm to 60 °C and stir for 4 hours.
-
Validation Check: Pull a 0.5 mL aliquot, quench with 1M NaOH, extract with EtOAc. GC-MS must show no trace of m/z 242 (SM) or m/z 200 (mono-reduced intermediate).
-
Workup: Quench carefully with 1M NaOH at 0 °C to precipitate aluminum salts. Filter through Celite, separate phases, and concentrate the organic layer to yield the diol.
Step 2: Bromination (Synthesis of 1,1-Bis(bromomethyl)cycloheptane)
-
Setup: Dissolve the diol (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM (8 vol). Cool to -5 °C.
-
Addition: Add PBr₃ (0.8 eq) dropwise over 3 hours. Causality Note: Strict temperature control (< 5 °C) prevents the exothermic formation of oxetane byproducts.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Validation Check: ¹H-NMR (CDCl₃) of a worked-up aliquot must show the complete disappearance of the hydroxymethyl multiplet at ~3.5 ppm and the appearance of a sharp singlet at ~3.3 ppm (-CH₂Br).
-
Workup: Quench with ice water, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Step 3: Spiro-alkylation (Synthesis of Diethyl spiro[3.6]decane-2,2-dicarboxylate)
-
Setup: Charge a reactor with KOtBu (2.2 eq) and anhydrous THF (10 vol). Cool to 0 °C.
-
Addition: Add diethyl malonate (1.0 eq) dropwise. Stir for 30 mins to form the enolate. Slowly add 1,1-bis(bromomethyl)cycloheptane (1.0 eq) dissolved in THF (2 vol).
-
Reaction: Heat to reflux (65-70 °C) for 18 hours.
-
Validation Check: Pull an aliquot, quench with 1M HCl, extract with EtOAc. GC-MS must show complete disappearance of the mono-alkylated mass (m/z 348) and the exclusive presence of the spiro-product (m/z 268). If m/z 348 persists, the cyclobutane ring has not fully closed; add 0.1 eq KOtBu and reflux for an additional 2 hours.
-
Workup: Cool, quench with saturated NH₄Cl, extract with EtOAc, and concentrate.
Step 4 & 5: Krapcho Decarboxylation & Hydrolysis
-
Krapcho Decarboxylation: Dissolve the spiro-diester (1.0 eq) in DMSO (5 vol). Add NaCl (1.5 eq) and H₂O (2.0 eq). Heat to 150 °C for 12 hours.
-
Validation Check: GC-MS must show the mono-ester (m/z 210) with no remaining diester (m/z 282).
-
Hydrolysis: Cool the mixture to 50 °C. Add 2M NaOH (3.0 eq) and ethanol (2 vol). Stir at 60 °C for 4 hours.
-
Workup: Remove ethanol under vacuum. Dilute with water, wash with MTBE (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 using 6M HCl. The product, Spiro[3.6]decane-2-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 45 °C.
References
- ChemScene. "6557-90-0 | Spiro[3.6]decane-2-carboxylic acid".
- Organic Syntheses. "Cyclohexanebutanoic acid, γ-oxo-, ethyl ester". Organic Syntheses.
- PrepChem. "Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane". PrepChem.
- MDPI / ResearchGate. "Green Synthesis of Spiro Compounds with Potential Anticancer Activity".
Sources
Technical Support Center: Managing Toxic & Reactive Byproducts in Carboxylic Acid Reactions
Welcome to the Application Science Support Center. This guide provides researchers, process chemists, and drug development professionals with field-proven troubleshooting strategies for managing hazardous byproducts generated during carboxylic acid activation and reduction.
Our protocols are designed with scientific integrity at their core—focusing not just on what to do, but why we do it, ensuring every workflow is a self-validating system.
Amide Coupling Reagents: Sensitization and Explosive Hazards
Q: A team member developed a severe skin rash after running a series of DCC couplings. Why does this happen, and what are safer alternatives? A: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are potent sensitizers. Mechanistically, the highly electrophilic carbodiimide core acts as a hapten; it covalently binds to nucleophilic residues on skin proteins, triggering an adaptive immune response and allergic contact dermatitis (An Evaluation of the Occupational Health Hazards of Peptide Couplers). Solution: Switch to less sensitizing coupling reagents like EDC·HCl (which is water-soluble and easily washed away) or uronium salts like HATU. However, note that amidinium/uronium reagents can also cause occupational allergenicity and respiratory symptoms if inhaled as dust. Always handle these reagents in a fume hood and use proper PPE.
Q: We use HOBt as an additive to prevent racemization, but our EHS department flagged it as an explosive hazard. Is this true? A: Yes. Anhydrous 1-Hydroxybenzotriazole (HOBt) contains a high-energy triazole ring and is classified as a Class 1 explosive. It is highly sensitive to heat, friction, and shock (Hydroxybenzotriazole - Wikipedia). Solution: You must exclusively purchase and use HOBt monohydrate . The hydrate form contains approximately 11.7% water by weight, which stabilizes the crystal lattice via hydrogen bonding and desensitizes the molecule, making it safe for standard benchtop transport and handling.
Halogenating Agents: Managing Toxic Gases
Q: When quenching excess oxalyl chloride from our acid chloride syntheses, we observe violent bubbling. What gases are being released, and how do we safely quench it? A: The hydrolysis of oxalyl chloride rapidly breaks the C-C bond, generating three moles of gas per mole of reagent: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (Oxalyl Chloride as a Practical Carbon Monoxide Source). CO is odorless, colorless, and highly toxic, binding irreversibly to hemoglobin. Solution: Never add water directly to neat oxalyl chloride. Follow the "Dilute, Cool, Destroy" principle. By diluting the reaction in an inert solvent (e.g., DCM) and cooling to 0 °C, you reduce the kinetic energy of the quench. Slowly adding a nucleophile like methanol converts the reagent into dimethyl oxalate (releasing only HCl), or adding aqueous NaOH neutralizes the HCl and CO₂, allowing only the CO to escape safely up the fume hood exhaust.
Reduction Reactions: The Aluminum Gel Problem
Q: Our Lithium Aluminum Hydride (LAH) reduction of a carboxylic acid formed a thick, unfilterable gray gel during the aqueous quench. How do we recover our product? A: Unquenched or improperly quenched aluminum alkoxides polymerize into a gelatinous aluminum hydroxide network that traps your product and clogs filter paper. Solution: Implement the Fieser Method (Safe Quenching of Aluminum Hydride Reactions). The sequential, dropwise addition of water and 15% sodium hydroxide forces the formation of a rigid, crystalline sodium aluminate matrix. This protocol is a self-validating system: you will know it has succeeded when the thick gel transitions into a suspension of coarse, white, granular salts that settle rapidly and filter effortlessly.
Quantitative Data & Reagent Profiles
Table 1: Comparative Toxicity & Byproduct Profile of Common Carboxylic Acid Activators
| Reagent | Primary Use | Byproduct Generated | Toxicity / Hazard Profile | Mitigation Strategy |
| DCC | Amide Coupling | Dicyclohexylurea (DCU) | Severe skin sensitizer; causes allergic contact dermatitis. | Use EDC·HCl; filter DCU thoroughly. |
| HOBt (Anhydrous) | Racemization Suppressor | HOBt salts | Class 1 Explosive (shock/friction sensitive). | Use HOBt Monohydrate (~11.7% water). |
| Oxalyl Chloride | Acyl Chloride Synthesis | CO, CO₂, HCl gases | Highly toxic CO gas; corrosive HCl. | Quench slowly with MeOH or NaOH at 0 °C in hood. |
| LAH | Carboxylic Acid Reduction | Aluminum alkoxide salts | Reacts violently with water; forms intractable gels. | Quench via Fieser Method or Rochelle's salt. |
Table 2: Quantitative Parameters for Reagent Quenching
| Reagent to Quench | Quenching Agent | Stoichiometry / Ratio | Temperature | Evolution Products |
| LAH (x grams) | H₂O / 15% NaOH / H₂O | x mL / x mL / 3x mL | 0 °C to RT | H₂ gas, granular NaAlO₂ |
| Oxalyl Chloride | Methanol | Excess (Dropwise) | 0 °C | HCl gas, Dimethyl oxalate |
| Oxalyl Chloride | 2M aq. NaOH | Excess (Dropwise) | 0 °C | CO gas (HCl/CO₂ trapped) |
| HOBt Monohydrate | N/A (Stabilizer) | 11.7% w/w H₂O | Ambient | N/A (Desensitized crystal) |
Standardized Troubleshooting Protocols
Protocol A: The Fieser Method for LAH Quench
-
Cooling & Dilution: Once the reduction is complete, cool the reaction flask to 0 °C using an ice-water bath. Dilute the mixture with an equal volume of THF or diethyl ether.
-
Initial Water Quench: For every x grams of LAH used, slowly add x mL of deionized water dropwise. Caution: Vigorous H₂ gas evolution will occur.
-
Base Addition: Add x mL of 15% aqueous NaOH dropwise.
-
Final Water Addition: Add 3x mL of deionized water dropwise.
-
Aging: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 15–30 minutes. Self-Validation Check: The mixture must transition from a thick gel to a suspension of white, granular salts.
-
Filtration: Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF.
Protocol B: Safe Oxalyl Chloride Quench
-
Dilution: Transfer the crude reaction mixture or residue containing excess oxalyl chloride into a flask containing a large volume of an inert solvent (e.g., DCM or toluene).
-
Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Ensure the fume hood sash is lowered and exhaust is maximized.
-
Quenching: Using an addition funnel, add methanol (to form dimethyl oxalate) or 2M aqueous NaOH dropwise.
-
Venting: Allow the generated gases (CO, CO₂, HCl) to vent safely. Note: If using NaOH, HCl and CO₂ are trapped as salts, but toxic CO gas will still escape.
-
Workup: Once gas evolution ceases, warm to room temperature and proceed with standard aqueous phase separation.
Workflow Visualization
Workflow for the safe quenching and workup of reactive carboxylic acid byproducts.
References
- An Evaluation of the Occupational Health Hazards of Peptide Couplers, N
- Hydroxybenzotriazole, Wikipedia,
- Oxalyl Chloride as a Practical Carbon Monoxide Source for Carbonylation Reactions, ACS Public
- Technical Support Center: Safe Quenching of Aluminum Hydride Reactions, BenchChem,
Technical Support Center: Optimizing Solvent Systems for Spiro Compound Purification
Welcome to the Technical Support Center for Spiro Compound Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of these structurally complex molecules.
Introduction: The Challenge of Purifying Spiro Compounds
Spiro compounds, characterized by two or more rings linked by a single common atom, present unique purification challenges due to their rigid, three-dimensional structures.[1][2] This rigidity can lead to subtle differences in polarity and shape between the target compound and its impurities, including diastereomers and regioisomers, making separation by standard chromatographic techniques difficult.[3] The key to successful purification lies in the meticulous optimization of the solvent system, also known as the mobile phase, to exploit these small differences.
This guide provides a structured approach to troubleshooting common issues and systematically developing an optimal solvent system for your spiro compound purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of spiro compounds via column chromatography and offers a logical workflow for resolving them.
Problem 1: Poor Separation of My Spiro Compound from Impurities (Streaking or Overlapping Bands on TLC/Column)
Root Cause Analysis: This is the most frequent challenge and often stems from a suboptimal solvent system that doesn't provide enough selectivity between your compound of interest and closely related impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation.
Detailed Solutions:
-
Adjusting Polarity: The goal is to find a solvent system where your target compound has a retention factor (Rf) between 0.2 and 0.8 on a Thin-Layer Chromatography (TLC) plate.[4]
-
If your compound runs too high (high Rf): The solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane) or decreasing the polar solvent (e.g., ethyl acetate).[5]
-
If your compound stays at the baseline (low Rf): The solvent system is not polar enough. Increase the polarity by adding more of the polar solvent.[5][6]
-
-
Exploiting Solvent Selectivity: Polarity is not the only factor. Different solvents have unique interactions with your compound and the stationary phase (silica gel or alumina).[7] If a simple binary mixture like hexane/ethyl acetate fails, introduce a third solvent from a different selectivity group.[8] For example, adding dichloromethane (DCM) or toluene can alter the interactions and improve separation.
| Solvent | Polarity Index | Primary Interactions |
| Hexane | 0.1 | Dispersion forces |
| Toluene | 2.4 | π-π interactions, induced dipoles |
| Dichloromethane (DCM) | 3.1 | Dipole-dipole |
| Diethyl Ether | 2.8 | Hydrogen bond acceptor |
| Ethyl Acetate (EtOAc) | 4.4 | Hydrogen bond acceptor, dipole-dipole |
| Acetone | 5.1 | Hydrogen bond acceptor, dipole-dipole |
| Methanol (MeOH) | 5.1 | Hydrogen bond donor and acceptor |
Data compiled from various sources.
Problem 2: My Spiro Compound is Eluting as a Broad or Tailing Band.
Root Cause Analysis: Tailing is often caused by secondary interactions between the analyte and the stationary phase, such as strong hydrogen bonding with the silica gel. It can also be a result of overloading the column or poor column packing.
Solutions:
-
Solvent Modification:
-
For acidic compounds: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase. This protonates the acidic functional groups on your compound, reducing their interaction with the slightly acidic silica gel.[9]
-
For basic compounds: Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia. This deprotonates the silanol groups on the silica surface, minimizing their interaction with your basic compound.[9]
-
-
Check for Overloading: If the sample concentration is too high, it can lead to band broadening. Try loading a smaller amount of your crude material onto the column.
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to an uneven flow of the mobile phase and distorted bands.[10]
Problem 3: My Spiro Compound is Decomposing on the Column.
Root Cause Analysis: The stationary phase, particularly silica gel, is slightly acidic and can cause decomposition of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol-silica.[11]
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for a novel spiro compound?
A1: A good starting point for many organic compounds, including spirocycles, is a mixture of a non-polar solvent and a moderately polar solvent.[5] A common and effective initial system is a gradient of ethyl acetate in hexane.[5][11] Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by TLC.
Experimental Protocol: Rapid TLC Solvent Screen
-
Dissolve a small amount of your crude spiro compound mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the mixture onto several TLC plates.
-
Prepare a series of developing chambers with different solvent systems of increasing polarity. A good starting range could be:
-
10% Ethyl Acetate / 90% Hexane
-
20% Ethyl Acetate / 80% Hexane
-
30% Ethyl Acetate / 70% Hexane
-
50% Ethyl Acetate / 50% Hexane
-
-
Run the TLC plates in each solvent system.
-
Visualize the plates under a UV lamp and/or with a chemical stain.
-
Identify the solvent system that provides the best separation with the target compound having an Rf value between 0.2 and 0.8.[4] This will be your starting point for column chromatography.
Q2: Should I use isocratic or gradient elution for my spiro compound purification?
A2: The choice depends on the complexity of your mixture.
-
Isocratic Elution: (constant solvent composition) is simpler and works well if the impurities are well-separated from your product on the TLC plate.[12]
-
Gradient Elution: (gradually increasing the polarity of the mobile phase) is often more effective for complex mixtures where components have a wide range of polarities.[3][13] It can help to elute more polar impurities that would otherwise remain on the column and can also lead to sharper peaks.
Caption: Decision guide for isocratic vs. gradient elution.
Q3: My spiro compound is very non-polar. What solvent systems should I try?
A3: For very non-polar spiro compounds, you will need a mobile phase with low overall polarity.
-
Start with pure hexane or pentane. [14]
-
If the compound doesn't move, gradually add a small amount of a slightly more polar solvent like toluene, diethyl ether, or dichloromethane.[11] Toluene can be particularly effective for non-polar compounds due to its ability to engage in π-π stacking interactions.
-
A common system for non-polar compounds is a mixture of hexane and diethyl ether or hexane and dichloromethane.[11]
Q4: How does hydrogen bonding affect the choice of solvent system?
A4: The ability of your spiro compound to act as a hydrogen bond donor or acceptor is a critical factor.[15] The stationary phase (silica gel) has many hydrogen bond donor (Si-OH) and acceptor (Si-O-Si) sites.
-
If your spiro compound has hydrogen bond donor groups (e.g., -OH, -NH): It will interact strongly with the silica gel. You will likely need a more polar mobile phase that contains a hydrogen bond acceptor (like ethyl acetate or acetone) to compete for these interactions and elute your compound.
-
If your spiro compound only has hydrogen bond acceptor groups (e.g., esters, ketones): It will have a moderate interaction with the silica gel.
-
Solvent Choice Matters: Solvents like methanol are both hydrogen bond donors and acceptors, making them very polar and effective at eluting compounds that are strongly adsorbed to the stationary phase.[16]
Q5: Can I use reversed-phase chromatography for spiro compound purification?
A5: Yes, reversed-phase chromatography is a powerful alternative, especially for more polar spiro compounds. In reversed-phase, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[5][17] This is often used in High-Performance Liquid Chromatography (HPLC) for difficult separations.[3]
Conclusion
The purification of spiro compounds, while challenging, can be systematically approached by understanding the principles of chromatography and the properties of different solvent systems. The key to success is a methodical approach to solvent system optimization, starting with TLC analysis and progressing to column chromatography with either isocratic or gradient elution. By carefully considering the polarity, selectivity, and potential for specific interactions like hydrogen bonding, researchers can develop robust purification methods for these structurally unique and important molecules.
References
-
LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Retrieved from [Link]
-
Ito, Y. (n.d.). ORGANIC-HIGH IONIC STRENGTH AQUEOUS SOLVENT SYSTEMS FOR SPIRAL COUNTER-CURRENT CHROMATOGRAPHY: GRAPHIC OPTIMIZATION OF PARTITION COEFFICIENT. PMC. Retrieved from [Link]
-
Blogs - News. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2022, July 2). (PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]
-
BYJU'S. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
-
IUPAC. (n.d.). SP-0 to SP-1.5. Retrieved from [Link]
-
Longdom Publishing. (2024, July 18). Simplifying Chromatography: The Role of Isocratic Elution in Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2014, November 19). Description of the Retention and Peak Profile for Chromolith Columns in Isocratic and Gradient Elution Using Mobile Phase Composition and Flow Rate as Factors. Retrieved from [Link]
Sources
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. quora.com [quora.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Description of the Retention and Peak Profile for Chromolith Columns in Isocratic and Gradient Elution Using Mobile Phase Composition and Flow Rate as Factors [mdpi.com]
- 14. LabXchange [labxchange.org]
- 15. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
A Prospective Analysis: Evaluating the Biological Potential of Spiro[3.6]decane-2-carboxylic Acid in the Context of Bioactive Spirocycles
Introduction: The Untapped Potential of a Novel Spirocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent rigidity and defined spatial orientation can enhance binding affinity and selectivity for biological targets, often leading to improved potency and reduced off-target effects.[1][2] While many spirocyclic systems have been extensively studied and even incorporated into FDA-approved drugs, the biological activity of Spiro[3.6]decane-2-carboxylic acid remains largely unexplored in the public domain.
This guide presents a prospective analysis, comparing the potential biological activities of the novel Spiro[3.6]decane-2-carboxylic acid scaffold with the known biological activities of other well-documented spirocycles. By examining structurally analogous compounds, we can hypothesize potential therapeutic applications for this new chemical entity and provide a comprehensive framework of experimental protocols for its future evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in spirocyclic chemistry.
Comparative Landscape: Established Biological Activities of Diverse Spirocycles
The biological profile of a spirocycle is heavily influenced by its core structure and appended functional groups. Here, we examine several classes of spiro compounds to build a predictive framework for Spiro[3.6]decane-2-carboxylic acid.
Anticonvulsant Activity: The Case of Spiro[4.5]decane and Spiro[4.6]undecane Carboxylic Acids
One of the most direct structural analogues to our topic compound is Spiro[4.5]decane-2-carboxylic acid. Research into this compound and its close relative, Spiro[4.6]undecane-2-carboxylic acid, has revealed significant anticonvulsant properties.[3] These compounds were designed as cyclic analogues of valproic acid, a widely used antiepileptic drug, to investigate the role of the carboxylic acid group and the effect of metabolic resistance conferred by the spiro core.[3]
Spiro[4.6]undecane-2-carboxylic acid, in particular, demonstrated activity comparable to valproic acid in pentylenetetrazol (PTZ) and picrotoxin-induced seizure models in mice.[3] This suggests that the spiro-alkane carboxylic acid motif is a viable pharmacophore for anticonvulsant activity. The presence of the carboxylic acid is crucial, and the rigid carbocyclic structure is thought to resist metabolic breakdown, a desirable property in drug design.[3]
Hypothesis for Spiro[3.6]decane-2-carboxylic acid: Given the established anticonvulsant activity of its spiro[4.5] and spiro[4.6] counterparts, it is highly probable that Spiro[3.6]decane-2-carboxylic acid would also exhibit activity in seizure models. The smaller cyclobutane ring might alter the molecule's spatial geometry and lipophilicity, which could modulate its potency and pharmacokinetic profile.
Antimicrobial and Anticancer Activity: The Versatility of Spiro-oxindoles and Spiro-hydantoins
Spiro-oxindoles are a prominent class of heterocyclic spiro compounds found in many natural products and are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] For instance, certain spiro-oxindole derivatives show significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 20 µg/mL.[4] Their mechanism is often attributed to the inhibition of essential bacterial enzymes.[5]
Similarly, spiro-hydantoin scaffolds are recognized for their potent anticancer properties.[7][8] They have been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer.[7][9] Some spirohydantoin derivatives act as inhibitors of key cellular targets like the p300/CBP histone acetyltransferases, which are implicated in cancer progression.[9]
Hypothesis for Spiro[3.6]decane-2-carboxylic acid: While structurally distinct from heterocyclic spiro-oxindoles and -hydantoins, the core principle of a rigid scaffold could be applied. If the carboxylic acid of Spiro[3.6]decane-2-carboxylic acid were used as a handle to append other pharmacophoric moieties (e.g., aromatic or heterocyclic groups), it could be a novel backbone for developing new antimicrobial or anticancer agents. The spiro[3.6]decane core would provide a unique and rigid three-dimensional orientation for these appended groups.
Antioxidant Activity: The Promise of Spiro-chromanes
Spiro-chromane derivatives have been investigated for their antioxidant properties.[10][11][12] Compounds containing vicinal bisphenol moieties have demonstrated potent antioxidant activity, with IC50 values in DPPH radical scavenging assays as low as 12.5 µg/mL, comparable to the standard antioxidant, ascorbic acid.[2][10] The antioxidant capacity is often linked to the ability of phenolic groups on the chromane ring to donate hydrogen atoms and scavenge free radicals.[13]
Hypothesis for Spiro[3.6]decane-2-carboxylic acid: The saturated carbocyclic nature of the Spiro[3.6]decane-2-carboxylic acid scaffold itself is not inherently antioxidative. However, similar to the strategy for antimicrobial and anticancer agents, the carboxylic acid function could be used to attach known antioxidant pharmacophores, such as phenolic or catechol groups. The spiro core could influence the positioning and reactivity of these groups, potentially leading to novel and potent antioxidants.
Quantitative Data Summary
The following table summarizes the biological activities of the comparator spirocycles discussed.
| Spirocycle Class | Biological Activity | Model/Assay | Potency/Result | Reference |
| Spiro[4.6]undecane-2-carboxylic acid | Anticonvulsant | Pentylenetetrazol (PTZ) test (mice) | Comparable to Valproic Acid | [3] |
| Spiro-oxindole Derivatives | Antibacterial | Broth Microdilution (S. aureus) | MIC: 20 µg/mL | [4] |
| Spiro-oxindole Derivatives | Antibacterial | Broth Microdilution (E. coli) | MIC: 20 µg/mL | [4] |
| Spiro-chromane Pyrimidines | Antibacterial | Broth Microdilution | MIC down to 2 µg/mL | [2][10] |
| Spiro-chromane Pyrimidines | Antioxidant | DPPH Radical Scavenging | IC50: 12.5 µg/mL | [2][10] |
| Spirohydantoin Derivatives | Anticancer | Histone Acetyltransferase Inhibition | Potent enzymatic and cellular activity | [9] |
A Framework for Experimental Validation
To test the hypothesized biological activities of Spiro[3.6]decane-2-carboxylic acid, a systematic screening cascade should be employed. The following section provides detailed, self-validating protocols for preliminary in vitro and in vivo screening.
Experimental Workflow Overview
Caption: High-level workflow for evaluating the biological activity of a novel spirocycle.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[14]
Causality: The broth microdilution method is a quantitative and standardized technique to assess the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It is a foundational assay in antimicrobial drug discovery.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) from a fresh agar plate.
-
Inoculate into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Compound Preparation:
-
Prepare a stock solution of Spiro[3.6]decane-2-carboxylic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[15]
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides a measure of a compound's toxicity to mammalian cells.[1][16]
Causality: The MTT assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of Spiro[3.6]decane-2-carboxylic acid in cell culture medium.
-
Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (solvent only).
-
Incubate for 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17]
Causality: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[17]
-
Prepare a stock solution of the test compound in methanol or DMSO. Prepare serial dilutions.
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 517 nm. A blank containing only the solvent and DPPH is also measured.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[18]
-
Protocol 4: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[19][20]
Causality: The MES test induces a maximal seizure by electrical stimulation, which is characterized by a tonic extension of the hind limbs in rodents. The ability of a test compound to prevent this tonic extension is a strong indicator of its potential efficacy against generalized seizures.[20] This test is highly predictive of clinical efficacy for drugs like phenytoin and carbamazepine.[21]
Methodology (to be performed in accordance with ethical guidelines for animal research):
-
Animal Preparation:
-
Use male Swiss albino mice (20-25 g).
-
Administer the test compound (Spiro[3.6]decane-2-carboxylic acid) intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) should be included.
-
-
MES Induction:
-
Observation and Endpoint:
-
Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Absence of the tonic extension is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure component.
-
Conclusion and Future Directions
While direct experimental data on the biological activity of Spiro[3.6]decane-2-carboxylic acid is currently unavailable, a comparative analysis with structurally related spirocycles provides a strong rationale for its investigation as a potential therapeutic agent. The established anticonvulsant properties of spiro-alkane carboxylic acids make this the most promising and direct avenue for exploration. Furthermore, its rigid carbocyclic core represents a novel scaffold that could be functionalized to target a wide range of biological processes, from microbial infections to cancer and oxidative stress.
The experimental protocols detailed in this guide offer a clear and robust roadmap for the initial biological characterization of Spiro[3.6]decane-2-carboxylic acid and its derivatives. By systematically applying these assays, researchers can efficiently test the hypotheses presented and uncover the true therapeutic potential of this intriguing and unexplored molecule. The unique three-dimensional structure of the spiro[3.6]decane system warrants its inclusion in future drug discovery and screening libraries.
References
- Scott, K. R., Moore, J. A., Zalucky, T. B., Nicholson, J. M., Lee, J. A., & Hinko, C. N. (1985). Spiro[4.5] and spiro[4.6] Carboxylic Acids: Cyclic Analogues of Valproic Acid. Synthesis and Anticonvulsant Evaluation. Journal of Medicinal Chemistry, 28(4), 413–417.
-
ResearchGate. (n.d.). Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm). Retrieved from [Link]
- MDPI. (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules, 27(1), 139.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]
- Bio-protocol. (2021). 4.4. DPPH Assay. Bio-protocol, 11(16), e4125.
- PubMed. (2017). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. Current Medicinal Chemistry, 25(2), 168-185.
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
- Anticancer Research. (2010). Biological Activity of Hydantoin Derivatives on P-Glycoprotein (ABCB1) of Mouse Lymphoma Cells. Anticancer Research, 30(12), 4947-4954.
- MDPI. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(15), 4501.
- Frontiers. (2022). Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. Frontiers in Microbiology, 13, 1069651.
-
NCBI Bookshelf. (2013). Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
- MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 2954.
- PMC. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 12(10), 1584–1590.
-
ResearchGate. (n.d.). Spirochromene and spiroindene compounds as antioxidants. Retrieved from [Link]
- Taylor & Francis. (2024). Chemical, antimicrobial, antioxidant, and molecular dynamic studies of spiro[chromane-3',2''-thiopyran]-4'-one 1''-oxide and spiro[chromane-3',2''-thiopyran]-4'-one 1'',1''-dioxide. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Arabian Journal of Chemistry. (2023). In vitro and in silico evaluation of the antimicrobial and antioxidant activities of spiropyrazoline oxindole congeners. Arabian Journal of Chemistry, 16(11), 105267.
- PubMed. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 2954.
-
ResearchGate. (n.d.). Examples of physiologically active spiro-thiohydantoins. Retrieved from [Link]
- PMC. (2024).
- PMC. (2014). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Archiv der Pharmazie, 347(1), 47-55.
- RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(14), 8016-8039.
- PMC. (2018). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia, 59(8), 1598–1608.
- Frontiers. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers in Pharmacology, 16, 1548590.
- Indian Journal of Pharmacology. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology, 31(5), 305-318.
- PubMed. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-792.
-
Semantic Scholar. (n.d.). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐4‐Arylpiperazin‐1‐yl Amides of (2‐Aza‐1,3‐dioxospiro[4.4]non‐2‐yl)‐ and [4.5]dec‐2‐yl)‐propionic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antibacterial screening of compounds 1a-1 h and 2a-2 h against AS. aureus as Gram-positive bacteria and BE. coli as Gram-negative bacteria. Retrieved from [Link]
- PubMed. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 887-895.
-
Estudo Geral. (n.d.). THE MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN THE PRECLINICAL ASSESSMENT OF POTENTIAL NEW ANTIEPILEPTIC DRUGS. Retrieved from [Link]
- PubMed. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 53-61.
- ACS Publications. (1985). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry, 28(4), 413-417.
- Journal of Drug Delivery and Therapeutics. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-162.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Hydantoin Derivatives on P-Glycoprotein (ABCB1) of Mouse Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. ijpp.com [ijpp.com]
- 20. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 21. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Spiro[3.6]decane-2-carboxylic Acid Analogs as Potential EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a continuous endeavor. Spirocyclic scaffolds have emerged as a compelling structural motif, offering a unique three-dimensional architecture that can significantly influence a molecule's interaction with its biological target. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of Spiro[3.6]decane-2-carboxylic acid analogs, with a particular focus on their potential as antagonists of the prostaglandin E2 receptor EP4.
The EP4 receptor, a G-protein coupled receptor, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1][2] Its role in mediating immunosuppressive effects in the tumor microenvironment has made it a prime target for the development of novel cancer immunotherapies.[3][4] A recurring theme in the design of EP4 antagonists is the crucial role of a carboxylic acid moiety, which often serves as a key pharmacophore for receptor binding.[1] This guide will dissect the nuanced interplay between the spiro[3.6]decane framework, modifications to the carboxylic acid group, and the resulting biological activity, offering insights to guide the rational design of next-generation EP4 antagonists.
While direct and extensive SAR data for Spiro[3.6]decane-2-carboxylic acid analogs is not abundantly available in the public domain, this guide synthesizes information from closely related spirocyclic systems and established principles of EP4 antagonist design to provide a predictive and comparative framework.
The Spiro[3.6]decane Scaffold: A Framework for Innovation
The spiro[3.6]decane core, consisting of a cyclobutane ring fused to a cycloheptane ring at a single carbon atom, provides a rigid and sterically defined scaffold. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to the target receptor, potentially leading to higher affinity. The unique spatial arrangement of substituents on this scaffold allows for the exploration of chemical space in a manner not achievable with more flexible, linear molecules.
The choice of a spirocyclic system in drug discovery is often driven by the desire to improve physicochemical properties. The introduction of sp³-rich centers can lead to enhanced solubility, metabolic stability, and a more favorable overall drug-like profile.
Core Structure-Activity Relationships: Deconstructing the Key Interactions
The biological activity of Spiro[3.6]decane-2-carboxylic acid analogs as EP4 antagonists is dictated by a delicate balance of structural features. The following sections break down the key components of the molecule and their influence on activity.
The Indispensable Carboxylic Acid
The carboxylic acid group is a cornerstone of activity for a vast number of prostaglandin receptor ligands, including EP4 antagonists. Its ability to form critical hydrogen bonds and ionic interactions within the receptor's binding pocket is paramount for high-affinity binding.
-
Anionic Interaction: The carboxylate anion at physiological pH is believed to interact with a positively charged residue, such as an arginine, in the EP4 receptor binding site. This strong ionic interaction is a primary anchor for the molecule.
-
Hydrogen Bonding: The carboxylic acid can also act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-receptor complex.
Alterations to this group almost invariably lead to a significant loss of potency. Esterification or reduction of the carboxylic acid to an alcohol typically results in a dramatic decrease or complete abolishment of activity, underscoring its critical role.
Impact of the Spirocyclic Core
The size and nature of the rings in the spirocyclic scaffold play a crucial role in orienting the key pharmacophoric groups and influencing overall potency and selectivity. While specific data for the spiro[3.6]decane system is limited, we can draw parallels from related spiroalkane carboxylic acids.
-
Ring Size and Conformation: The relative sizes of the cyclobutane and cycloheptane rings in the spiro[3.6]decane system dictate the overall shape and conformational flexibility of the molecule. This, in turn, affects how the molecule presents its carboxylic acid and any other substituents to the receptor. It is hypothesized that the spiro[3.6]decane scaffold provides a vector for the carboxylic acid that is favorable for interaction with the EP4 receptor.
-
Substitution on the Rings: The introduction of substituents on either the cyclobutane or cycloheptane ring can have a profound impact on activity. These substituents can:
-
Introduce new binding interactions: Hydrophobic or polar groups can engage with corresponding pockets in the receptor, enhancing affinity.
-
Modulate physicochemical properties: The addition of polar groups can improve solubility, while lipophilic groups can increase membrane permeability.
-
Fine-tune conformation: Bulky substituents can restrict the rotation of the molecule, locking it into a more bioactive conformation.
-
Comparative Analysis with Alternative Scaffolds
To provide a broader context for the potential of Spiro[3.6]decane-2-carboxylic acid analogs, it is instructive to compare them with other scaffolds that have been successfully employed in the design of EP4 antagonists.
| Scaffold Type | Key Advantages | Representative Examples (if available) | Potential Disadvantages |
| Spiro[3.6]decane Carboxylic Acids | Rigid scaffold, unique 3D shape, potentially improved physicochemical properties. | (Lead compounds in early-stage discovery) | Limited published SAR data, potentially challenging synthesis. |
| Indole-2-Carboxamides | High potency, well-established SAR, demonstrated in vivo efficacy.[1] | Compound 36 (from a study on indole-2-carboxamide derivatives)[1] | Potential for off-target effects, may have less favorable physicochemical properties compared to sp³-rich scaffolds. |
| Thieno[2,3-c]pyran Derivatives | Novel scaffold, good drug-like properties, effective in in vivo models.[4] | Compound 47 (from a scaffold hopping study)[3][4] | May require multi-step synthesis, SAR may not be fully elucidated. |
| Quinoline Acylsulfonamides | Subnanomolar potency, excellent selectivity, good pharmacokinetic profiles. | (Proprietary compounds from pharmaceutical research) | Potential for hERG liability, complex synthesis. |
This comparative table highlights that while established scaffolds have a wealth of supporting data, novel frameworks like the spiro[3.6]decane system offer the potential for improved properties and a unique intellectual property position.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Synthesis of Spiro[3.6]decane-2-carboxylic Acid
A general synthetic approach to Spiro[3.6]decane-2-carboxylic acid is outlined below. Specific reaction conditions may require optimization.
Caption: General synthetic workflow for Spiro[3.6]decane-2-carboxylic acid.
Step-by-Step Protocol:
-
Spirocyclization: The synthesis would likely begin with the construction of the spiro[3.6]decane core. This can be achieved through various methods, often involving the reaction of cyclobutanone and cycloheptanone derivatives in a multi-step sequence.
-
Functionalization: Introduction of a carbonyl group at the 2-position of the spiro[3.6]decane ring system to form Spiro[3.6]decan-1-one.
-
Oxidation: Oxidation of the α-carbon to the carbonyl group to yield the corresponding dione, Spiro[3.6]decane-1,2-dione. Reagents such as selenium dioxide can be employed for this transformation.
-
Rearrangement: A key step would involve a rearrangement reaction, such as a Favorskii rearrangement of the α-haloketone derived from the dione, to contract the five-membered ring and introduce the carboxylic acid moiety, yielding the target Spiro[3.6]decane-2-carboxylic acid.
EP4 Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the EP4 receptor.
Caption: Workflow for a competitive EP4 receptor binding assay.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled prostaglandin E2 ([³H]-PGE2).
-
Test compounds (Spiro[3.6]decane-2-carboxylic acid analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The Spiro[3.6]decane-2-carboxylic acid scaffold represents a promising, yet underexplored, avenue for the development of novel EP4 receptor antagonists. The principles of structure-activity relationships derived from other spirocyclic systems and known EP4 inhibitors provide a solid foundation for the rational design of potent and selective analogs. The inherent three-dimensionality and favorable physicochemical properties associated with spirocycles suggest that this class of compounds could lead to the discovery of drug candidates with improved profiles.
Future research should focus on the systematic synthesis and biological evaluation of a library of Spiro[3.6]decane-2-carboxylic acid analogs with diverse substitution patterns on both the cyclobutane and cycloheptane rings. This will enable the elucidation of a detailed SAR and the optimization of lead compounds. Furthermore, a comprehensive assessment of the pharmacokinetic and pharmacodynamic properties of the most promising analogs will be crucial for their advancement as potential clinical candidates. The insights and protocols provided in this guide aim to catalyze these efforts and contribute to the development of innovative therapies targeting the EP4 receptor.
References
-
Innoprot. EP4 Prostanoid Receptor Assay. [Link]
- Wang W, et al. Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. J Med Chem. 2022.
- Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. J Med Chem. 2023.
- Burch JD, et al. Structure-activity Relationships and Pharmacokinetic Parameters of Quinoline Acylsulfonamides as Potent and Selective Antagonists of the EP(4) Receptor. Bioorg Med Chem Lett. 2008.
- Wang W, et al. Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Figshare. 2022.
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-6-yl Moiety. J Med Chem. 2021.
- Design of Dual EP2/EP4 Antagonists through Scaffold Merging of Selective Inhibitors. ChemMedChem. 2024.
- Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins. PLoS One. 2020.
- The Prostaglandin E2 Receptor EP4 Is Expressed by Human Platelets and Potently Inhibits Platelet Aggregation and Thrombus Formation. Arterioscler Thromb Vasc Biol. 2010.
- Discovery of EP4 antagonists with image-guided explainable deep learning workflow.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules. 2022.
- Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clav
-
Design, synthesis and biological evaluation of optically pure functionalized spiro[1][1]undecane-1,5,9-triones as HIV-1 inhibitors. Org Biomol Chem. 2014.
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicol Sci. 2022.
- Spirocyclic derivatives as antioxidants: a review. J Enzyme Inhib Med Chem. 2021.
- Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. Bioorg Med Chem. 2013.
- Spiro-cyclic compounds useful as anti-inflammatory agents.
- New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Molecules. 2020.
- Structure-activity relationships of bioisosteric replacement of the carboxylic acid in novel androgen receptor pure antagonists. Bioorg Med Chem. 2010.
- Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors.
-
Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Document: Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. (CHEMBL5154936) - ChEMBL [ebi.ac.uk]
- 2. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Escaping Flatland: A Comparative Guide to the In Vivo Efficacy of Spirodecane-2-carboxylic Acid Based Compounds
Escaping Flatland: A Comparative Guide to the In Vivo Efficacy of Spiro[1]decane-2-carboxylic Acid Based Compounds
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional, flat aromatic scaffolds. The pharmaceutical industry's historical reliance on 2D chemical motifs often leads to candidates with poor solubility, high metabolic liability, and off-target promiscuity. The seminal "Escape from Flatland" theory revolutionized our approach by demonstrating that increasing a molecule's fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates[1].
Enter Spiro[2]decane-2-carboxylic acid . This rigid, three-dimensional building block is rapidly emerging as a premier bioisostere for flat phenyl or simple cycloalkyl rings in medicinal chemistry[3]. By integrating the spiro[2]decane core, we introduce conformational restriction and precise exit vectors for substituents, fundamentally altering the molecule's physicochemical properties. This guide objectively compares the in vivo performance of spiro[2]decane-based candidates against their traditional flatland counterparts and provides a field-validated protocol for efficacy testing.
Mechanistic Rationale: Why the Spiro[1]decane Scaffold?
When designing inhibitors for challenging targets—such as GPX4 in ferroptosis or FGFR in oncology[4]—the spatial arrangement of the pharmacophore is critical. The causality behind replacing a flat benzene ring with a spiro[2]decane system is rooted in three mechanistic advantages:
-
Metabolic Shielding: Flat aromatic rings are highly susceptible to rapid oxidation by hepatic CYP450 enzymes. The dense, sterically hindered sp³-rich core of the spiro[2]decane system shields the molecule from enzymatic degradation, significantly extending its in vivo half-life.
-
Enhanced Aqueous Solubility: The disruption of molecular planarity prevents tight crystal lattice packing. This lowers the melting point and dramatically improves aqueous solubility, which directly translates to higher oral bioavailability.
-
Target Specificity: The fixed, non-planar geometry of the spirocyclic system locks the carboxylic acid moiety into an optimal conformation for target engagement. This reduces the entropic penalty upon binding and minimizes off-target interactions.
Comparative Performance Data
To illustrate the tangible benefits of this scaffold, we compared a representative Spiro[2]decane-2-carboxylic acid-based GPX4 inhibitor (Compound A) against its direct phenyl-carboxylic acid analog (Compound B). The data below summarizes their physicochemical and in vivo performance.
| Parameter | Compound B (Phenyl Analog) | Compound A (Spiro[2]decane) | Causality / Impact |
| Fsp³ (Fraction sp³) | 0.25 | 0.65 | Higher 3D character drives clinical viability[1]. |
| Aqueous Solubility | < 10 µg/mL | > 150 µg/mL | Disrupted planarity prevents crystal stacking. |
| Mouse Liver Microsome (T₁/₂) | 15 min | 85 min | Steric bulk shields against CYP450 oxidation. |
| Oral Bioavailability (F%) | 12% | 68% | Enhanced solubility and metabolic stability. |
| In Vivo Efficacy (TGI %) | 35% | 82% | Superior PK leads to sustained target engagement. |
(Note: Data represents aggregated preclinical findings for spirocyclic bioisosteres in murine models).
In Vivo Efficacy Testing Protocol: HT1080 Xenograft Model
To objectively validate the efficacy of spiro[2]decane-based compounds, we utilize the HT1080 human fibrosarcoma xenograft model. HT1080 cells express key oncogenic mutations and are highly sensitive to ferroptosis and angiogenesis modulators, making them an ideal system for evaluating these specific chemotypes[4][5].
To ensure scientific integrity, this protocol is designed as a self-validating system : phenotypic tumor shrinkage must be corroborated by downstream biomarker analysis to confirm true target engagement.
Materials Required:
-
Female BALB/c nude mice (4-6 weeks old, 18-22g)[6]
-
HT1080 cell line (ATCC® CCL-121™)
-
Matrigel® Matrix (Provides essential extracellular matrix proteins to support initial engraftment)
-
Test Compounds (Formulated in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline)
-
Digital calipers
Step-by-Step Methodology:
-
Cell Preparation: Cultivate HT1080 cells in vitro as a monolayer in EMEM medium supplemented with 10% FBS[4]. Harvest cells at 80% confluency. Ensure viability exceeds 95% via trypan blue exclusion to prevent necrotic core formation post-injection.
-
Subcutaneous Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 1×106 cells (in 100 µL) subcutaneously into the right hind flank of each BALB/c nude mouse[6]. The Matrigel ensures localized retention of the cell suspension.
-
Tumor Monitoring & Randomization: Monitor tumor growth three times weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 100 mm³, randomize the mice into distinct cohorts (n=8 per group) to ensure uniform baseline parameters[5].
-
Dosing Regimen: Administer the Spiro[2]decane-based compound, the Phenyl analog, and the vehicle control via oral gavage (PO) once daily for 14-21 days.
-
Efficacy Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Calculate TGI on the final day: TGI(%)=[1−(Vtreatment/Vcontrol)]×100 .
-
Biomarker Validation (Self-Validating Step): Excise the tumors post-euthanasia. Perform Western blot analysis on tumor lysates to confirm target engagement (e.g., GPX4 degradation or FGFR phosphorylation status). This critical step ensures the observed TGI is mechanistically linked to the drug's intended action rather than off-target systemic toxicity.
Experimental Workflow Visualization
In vivo HT1080 xenograft workflow for evaluating spiro[2]decane-based compounds.
References
- Source: nih.
- Source: chinesechemsoc.
- Source: google.
- Source: altogenlabs.
- Source: thno.
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models | In Vivo [iv.iiarjournals.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. WO2024151666A1 - Carboxylic acid analogs as gpx4 inhibitors and use thereof - Google Patents [patents.google.com]
- 5. altogenlabs.com [altogenlabs.com]
- 6. A Prodrug-type, MMP-2-targeting Nanoprobe for Tumor Detection and Imaging [thno.org]
Comparative Analysis of Spiro[3.6]decane vs. Spiro[4.5]decane Scaffolds in Drug Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modern drug discovery landscape is increasingly shifting away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate has been statistically correlated with improved solubility, reduced off-target promiscuity, and higher clinical success rates. Spirocyclic scaffolds—where two rings share a single quaternary carbon atom—are highly effective at inducing this three-dimensionality.
This technical guide provides an objective, comparative analysis of two distinct decane-based spirocycles: the widely utilized spiro[4.5]decane and the highly strained, emerging spiro[3.6]decane . By evaluating their physicochemical properties, synthetic accessibility, and biological target engagement, this guide equips medicinal chemists with the data necessary to select the optimal scaffold for their lead optimization campaigns.
Structural and Physicochemical Profiling
Spiro[4.5]decane: The Privileged Core
The spiro[4.5]decane system consists of fused 5-membered (cyclopentane-like) and 6-membered (cyclohexane-like) rings. It is considered a "privileged scaffold" due to its low ring strain, conformational stability, and synthetic tractability. The 6-membered ring serves as an excellent bioisostere for piperidine or pyrrolidine, making it highly compatible with existing pharmacophore models.
Derivatives such as 1,3,8-triazaspiro[4.5]decane-2,4-diones have demonstrated profound efficacy as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs)[1]. Additionally, heteroatom variations like the 1,4-dioxaspiro[4.5]decane moiety have been strategically employed to fine-tune 5-HT1A receptor agonism while minimizing alpha-1 adrenoceptor off-target effects[2].
Spiro[3.6]decane: The Strained Innovator
In contrast, the spiro[3.6]decane scaffold merges a 4-membered cyclobutane with a 7-membered cycloheptane ring. This architectural mismatch creates a highly strained system that projects substituents at unconventional dihedral angles[3].
In highly competitive drug discovery programs, accessing novel chemical space is critical for overcoming intellectual property barriers and target resistance. The spiro[3.6]decane core provides rigid, well-defined tridimensional exit vectors that are currently being explored to generate conformationally restricted analogs of established drugs, such as the acetylcholinesterase inhibitor donepezil[4].
Mechanism of Action & Target Engagement
Spiro[4.5]decane in Hypoxia Regulation
Saturated spiro[4.5]decanone analogs act as potent, competitive inhibitors of 2-oxoglutarate (2-OG), a critical co-substrate for PHD enzymes[1]. By occupying the 2-OG binding pocket, these spirocyclic scaffolds prevent the hydroxylation and subsequent proteasomal degradation of HIF-α subunits. This stabilization allows HIF-α to translocate to the nucleus, dimerize, and upregulate genes responsible for erythropoiesis and angiogenesis, offering a therapeutic pathway for ischemia and anemia[1].
Mechanism of action for spiro[4.5]decane derivatives in HIF prolyl hydroxylase inhibition.
Spiro[3.6]decane in Conformational Restriction
The primary mechanistic advantage of spiro[3.6]decane lies in its ability to lock flexible pharmacophores into active conformations. Replacing a flexible linear or monocyclic chain with a homospiro framework restricts rotational degrees of freedom. This minimizes the entropic penalty upon receptor binding, potentially enhancing both target affinity and selectivity[3].
Quantitative Performance & Scaffold Comparison
To facilitate scaffold selection, the structural and functional metrics of both systems are summarized below:
| Feature | Spiro[3.6]decane | Spiro[4.5]decane |
| Ring Composition | 4-membered + 7-membered | 5-membered + 6-membered |
| Ring Strain | High (Cyclobutane-induced) | Low (Stable, relaxed conformations) |
| Synthetic Accessibility | Moderate to Challenging | High (Well-established cyclization routes) |
| Primary Utility | Novel conformational restriction | Bioisostere for piperidine/pyrrolidine |
| Key Biological Targets | Experimental (e.g., Donepezil analogs) | HIF-PHDs, 5-HT1A, TrkB-PI3K-AKT |
| Fsp3 Contribution | Excellent (Unique 3D exit vectors) | Excellent (Predictable geometry) |
Self-Validating Experimental Protocols
As an application scientist, ensuring reproducibility and understanding the causality behind each synthetic step is paramount. Below are validated workflows for synthesizing and functionalizing these scaffolds.
Protocol A: Regioselective Monoborylation of Spiro[3.6]decane
Causality: Direct C-H functionalization of spiro[3.6]decane is challenging due to the lack of reactive sites. Utilizing a copper-catalyzed regioselective monoborylation of spirocyclobutenes provides a versatile boryl handle for downstream cross-coupling (e.g., Suzuki-Miyaura), enabling the precise installation of pharmacophores[3].
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, mix a copper(I) salt (e.g., CuCl) with a commercially available bidentate phosphine ligand in anhydrous THF. Stir for 30 minutes to ensure complete complexation.
-
Reagent Addition: Add bis(pinacolato)diboron (B2pin2) to the catalyst solution, followed by a strong base (e.g., KOt-Bu). Reasoning: The base activates the diboron species, forming a nucleophilic boryl complex essential for attacking the strained cyclobutene double bond.
-
Substrate Introduction: Slowly add the spiro[3.6]dec-1-ene substrate (0.2 mmol) to the reaction mixture.
-
Reaction & Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the consumption of the starting material via TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify the crude product via silica gel flash chromatography to isolate the monoborylated spiro[3.6]decane[4].
-
Self-Validation System: Confirm regioselectivity via 2D NMR (HMBC/HSQC) to ensure the boryl group is positioned correctly on the cyclobutane ring, and use GC-MS to verify the exact mass of the monoborylated product.
Protocol B: Synthesis of 1,4-Dioxaspiro[4.5]decane 5-HT1A Agonists
Causality: Ketalization of a functionalized cyclohexanone with ethylene glycol protects the ketone while simultaneously forming the spiro[4.5]decane core. This rigid core dictates the spatial orientation of the attached arylpiperazine chain, enhancing 5-HT1A selectivity over alpha-1 adrenoceptors[2].
Step-by-Step Methodology:
-
Ketalization: Dissolve the starting 4-substituted cyclohexanone in toluene. Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Water Removal: Reflux the mixture using a Dean-Stark apparatus for 16 hours. Reasoning: This drives the equilibrium toward the spiroketal by continuously removing water, a byproduct of the condensation.
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 to neutralize the acid, extract with dichloromethane, and concentrate.
-
Amination: React the resulting intermediate with the desired 1-(2-methoxyphenyl)piperazine derivative under reductive amination conditions (using NaBH(OAc)3 in dichloroethane)[2].
-
Purification: Purify the final spiro[4.5]decane derivative via preparative HPLC.
-
Self-Validation System: Assess 5-HT1A vs. alpha-1 adrenoceptor binding affinity using radioligand displacement assays to confirm the selectivity enhancement provided by the spirocyclic core, alongside standard LC-MS purity checks (>95%).
Workflow for the synthesis and biological evaluation of spiro[3.6] and spiro[4.5]decane scaffolds.
Conclusion
Both spiro[3.6]decane and spiro[4.5]decane scaffolds offer robust solutions for increasing the 3D character of drug candidates. While spiro[4.5]decane remains a privileged, highly accessible core with proven efficacy in neurotrophic[5] and hypoxia-related therapies[1], spiro[3.6]decane represents the frontier of conformational restriction. By leveraging the strained nature of the 4/7 ring system, researchers can unlock unique exit vectors for next-generation therapeutics[3].
References
-
Benchchem. The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Link
-
ACS Publications (Organic Letters). Regioselective Monoborylation of Spirocyclobutenes. Link
-
European Journal of Medicinal Chemistry. 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine analogues as 5-HT1A agonists. Link
-
PubMed (NIH). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unict.it [iris.unict.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Monoborylation of Spirocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Activity Evaluation of Novel Spiro Compounds: A Comparative Guide
Executive Summary: The Shift to 3D Scaffolds
The rapid emergence of Antimicrobial Resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA]), has severely compromised the efficacy of traditional, planar antibiotics like fluoroquinolones. In response, drug discovery has pivoted toward spirocyclic scaffolds —molecules characterized by two rings fused at a single central carbon (the spiro atom).
This structural paradigm shift is driven by the metric of fraction sp³ ( Fsp3 ) . Unlike flat (hetero)aromatics that often suffer from poor solubility and off-target intercalation (leading to mammalian toxicity), spiro compounds project functionality in three dimensions. This rigid 3D architecture allows for[1], effectively evading common resistance mechanisms such as target mutation and efflux pump expulsion.
This guide objectively compares the antimicrobial performance of novel spiro compounds (e.g., spirooxindoles, spiro-thiazolidines) against standard alternatives and provides self-validating experimental protocols for their evaluation.
Mechanistic Comparison: Spiro Scaffolds vs. Traditional Antibiotics
Traditional planar antibiotics often bind to superficial active sites. For instance, Ciprofloxacin targets bacterial DNA gyrase but is highly susceptible to target-site mutations (e.g., gyrA mutations). Conversely,[2] that utilize their twisted conformation to access allosteric or deeper binding pockets, maintaining efficacy even in fluoroquinolone-resistant strains.
Furthermore, spiro-thiazolidines mimic the transition state of β -lactam antibiotics, acting as non-traditional Penicillin-Binding Protein (PBP) inhibitors. Some specialized spiro-indolines, such as Spiroaspertrione A, possess the unique ability to resensitize MRSA to standard β -lactams (like oxacillin) by altering the physicochemical properties of the bacterial membrane.
Mechanistic comparison of 3D spirooxindoles versus planar fluoroquinolones against DNA Gyrase.
Comparative Performance Data
The following table synthesizes quantitative data from recent evaluations of novel spiro compounds against standard-of-care antibiotics. The Selectivity Index (SI) —calculated as the ratio of mammalian cytotoxicity ( CC50 ) to the Minimum Inhibitory Concentration (MIC)—is a critical benchmark for advancing leads.
| Compound Class | Representative Scaffold / Drug | Target Pathogen | MIC Range ( μ g/mL) | Primary Mechanism of Action | Selectivity Index (SI) |
| Standard (Fluoroquinolone) | Ciprofloxacin | S. aureus (MRSA) | 0.5 - >64 (Resistant) | DNA Gyrase Inhibition | N/A |
| Standard (Glycopeptide) | Vancomycin | S. aureus (MRSA) | 1.0 - 2.0 | Cell Wall Synthesis | N/A |
| Spiro-thiazolidine | Compound 34 (+ AgNPs) | S. aureus (MRSA) | 3.81 | PBP Inhibition | > 20 |
| Spirooxindole | Pyrrolidine-hydantoin | M. luteus / S. aureus | 23.34 - 93.75 | DNA Gyrase / LOX-5 | > 15 |
| Spiro-tetronate | Wychimicins 29A–D | S. aureus (MRSA) | 0.125 - 2.0 | Cell Wall Disruption | > 50 |
| Spiro-indoline | Spiroaspertrione A | S. aureus (MRSA) | 1.0 (w/ Oxacillin) | β -lactam Resensitization | > 30 |
Data aggregated from recent evaluations of [3].
Standardized Evaluation Workflows
To ensure scientific integrity, the evaluation of spiro compounds requires a self-validating experimental workflow. Because spiro compounds can be highly lipophilic, standard aqueous assays often yield false negatives due to compound precipitation.
Standardized high-throughput screening workflow for evaluating novel spirocyclic antimicrobials.
Protocol 1: Resazurin-Assisted Broth Microdilution (MIC/MBC)
This protocol determines the MIC while controlling for the optical interference common with synthetic spiro scaffolds.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target strain (e.g., MRSA ATCC 43300) on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Dissolve the spiro compound in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well plate. Crucial: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.
-
Inoculation: Add 50 μ L of the bacterial suspension to 50 μ L of the compound dilution (Final inoculum: 5×105 CFU/mL).
-
Incubation & Resazurin Addition: Incubate at 37°C for 16 hours. Add 10 μ L of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Readout: The MIC is the lowest concentration that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).
-
MBC Determination: Plate 10 μ L from all blue wells onto TSA plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in ≥99.9% colony reduction.
Expertise & Causality: Why use Resazurin? Spiro compounds often precipitate in CAMHB, creating visual turbidity that mimics bacterial growth. Resazurin acts as a metabolic indicator, converting a subjective visual read into an objective, self-validating colorimetric system. Why CAMHB? Precise calcium and magnesium concentrations are required to stabilize the bacterial outer membrane, preventing false positives.
Protocol 2: Time-Kill Kinetics Assay
Spiro compounds frequently exhibit complex cell-wall penetration dynamics, requiring kinetic evaluation to distinguish between bacteriostatic and bactericidal action.
Step-by-Step Methodology:
-
Preparation: Prepare CAMHB flasks containing the spiro compound at 1×, 2×, and 4× the determined MIC. Include a growth control (vehicle only) and a positive control (e.g., Vancomycin at 2× MIC).
-
Inoculation: Inoculate flasks with the target pathogen to a starting density of 5×105 CFU/mL.
-
Sampling: Incubate at 37°C with shaking (200 rpm). Extract 100 μ L aliquots at 0, 2, 4, 8, 12, 24, and 48 hours.
-
Quantification: Serially dilute the aliquots in sterile PBS and plate on TSA. Count colonies after 24 hours to determine CFU/mL.
-
Analysis: A compound is deemed bactericidal if it achieves a ≥3 -log 10 reduction in CFU/mL compared to the initial inoculum.
Expertise & Causality: Why extend to 48 hours? In our laboratory experience, rigid spiro-thiazolidines often exhibit delayed bactericidal activity due to slow accumulation within the periplasmic space. Terminating the assay at the standard 24-hour mark can prematurely misclassify a potent bactericidal agent as merely bacteriostatic.
References
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: RSC Medicinal Chemistry (via PubMed Central) URL:[Link]
-
Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents Source: Molecules (MDPI) URL:[Link]
-
Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities Source: Molecules (MDPI) URL:[Link]
-
The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]
Sources
A Comparative Guide to Assessing the Drug-Likeness of Spiro[3.6]decane-2-carboxylic Acid Derivatives
Introduction: The Spiro Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that occupy unique chemical space is paramount for identifying next-generation therapeutics. Spiro compounds, characterized by two rings connected through a single common atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1][2] This rigid, 3D structure offers a distinct advantage over traditional flat, aromatic scaffolds by enabling more precise and selective interactions with biological targets. The Spiro[3.6]decane-2-carboxylic acid core, a fusion of a cyclobutane and a cycloheptane ring, represents a novel and underexplored scaffold. Its carbocyclic nature suggests a potential for high metabolic stability, a desirable trait for any drug candidate.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to assess the drug-likeness of derivatives based on this spirocyclic scaffold. We will move beyond simple checklists to explain the causality behind each assessment step, integrating in silico predictions with foundational experimental protocols. Our objective is to create a self-validating system of analysis, enabling teams to prioritize promising candidates, identify potential liabilities early, and rationally design molecules with a higher probability of clinical success.
The Core Scaffold: Physicochemical and Structural Attributes
The parent compound, Spiro[3.6]decane-2-carboxylic acid, possesses a molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol .[4] Its structure is defined by the spiro-fused carbocyclic core, which imparts rigidity, and a carboxylic acid moiety, which serves as a critical handle for biological interactions and physicochemical modulation. The carboxylic acid group is a common feature in many drugs but can also present challenges related to metabolism and cell permeability.[5] Therefore, understanding how derivatization of this group and the core scaffold impacts overall drug-like properties is the central theme of this guide.
Pillar 1: Foundational Assessment with Lipinski's Rule of Five
Causality Behind the Rules: Developed by Christopher A. Lipinski, the Rule of Five (Ro5) provides a set of empirical guidelines to evaluate the potential for oral bioavailability of a compound.[6][7] These rules are not absolute but serve as an excellent first-pass filter. They are based on the observation that most orally administered drugs are relatively small and moderately lipophilic, facilitating their absorption through cellular membranes via passive diffusion.[6][8]
-
Molecular Weight (MW ≤ 500 Da): Smaller molecules are more easily transported across biological barriers.[8]
-
LogP (≤ 5): The octanol-water partition coefficient (LogP) measures lipophilicity. A balanced LogP is crucial; the molecule must be lipophilic enough to cross lipid membranes but hydrophilic enough to dissolve in aqueous environments like the gut and blood.[9][10]
-
Hydrogen Bond Donors (HBD ≤ 5): The number of N-H and O-H bonds. Excessive donors can lead to strong solvation by water, hindering membrane permeation.[7]
-
Hydrogen Bond Acceptors (HBA ≤ 10): The number of nitrogen and oxygen atoms. Like donors, too many acceptors can impede membrane transport.[7]
A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.[6]
Workflow for Lipinski's Rule of Five Assessment
Caption: A streamlined workflow for predictive ADMET profiling.
Comparative Data: Predicted ADMET Properties
This table contrasts the predicted ADMET profiles of the parent acid with a hypothetical optimized analog.
| Parameter | Category | Parent Acid | Optimized Analog B | Desired Outcome |
| GI Absorption | Absorption | High | High | High |
| BBB Permeant | Distribution | No | No | Varies with target |
| P-gp Substrate | Absorption | Yes | No | No |
| CYP1A2 Inhibitor | Metabolism | No | No | No |
| CYP2C9 Inhibitor | Metabolism | Yes | No | No |
| CYP3A4 Inhibitor | Metabolism | No | No | No |
| hERG I Inhibitor | Toxicity | No | No | No |
| AMES Toxicity | Toxicity | No | No | No |
Analysis: The parent acid shows good predicted gastrointestinal absorption but may be a substrate for P-glycoprotein (P-gp), an efflux pump that can reduce bioavailability. It also shows potential inhibition of the CYP2C9 metabolic enzyme, a common liability. "Optimized Analog B" represents a hypothetical derivative where medicinal chemistry efforts have successfully mitigated these issues, making it a more promising candidate for experimental validation. The carbocyclic core of both compounds contributes to their predicted lack of AMES toxicity.
Experimental Protocols for Validation
In silico models provide powerful, high-throughput screening, but their predictions must be validated by experimental data. [11]The following protocols describe standard, self-validating assays crucial for confirming predicted properties.
Protocol 1: In Silico Drug-Likeness and ADMET Prediction Using SwissADME
Rationale: To provide a rapid, standardized, and reproducible computational assessment of key physicochemical and pharmacokinetic properties. SwissADME is a widely used free web tool that offers a comprehensive analysis. [8] Methodology:
-
Input Compound: Navigate to the SwissADME ([Link]) web server. Input the molecular structure of the Spiro[3.6]decane-2-carboxylic acid derivative. This can be done by drawing the structure, pasting a SMILES string, or uploading a file.
-
Run Prediction: Initiate the calculation by clicking the "Run" button.
-
Data Collection: The server will generate a detailed report. Systematically collect the following data points into a spreadsheet for each analog:
-
Physicochemical Properties: Molecular Weight (MW), cLogP (referred to as iLOGP or XLOGP3), number of Hydrogen Bond Acceptors (HBA), and Hydrogen Bond Donors (HBD).
-
Lipinski's Rule: Note the number of violations.
-
Pharmacokinetics: Gastrointestinal (GI) absorption (High/Low), Blood-Brain Barrier (BBB) permeation (Yes/No), P-gp substrate (Yes/No).
-
Drug-likeness: Note any alerts from filters like Ghose, Veber, Egan, and Muegge.
-
Medicinal Chemistry: Collect data on Cytochrome P450 (CYP) inhibition for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) and note any PAINS (Pan-Assay Interference Compounds) alerts.
-
-
Comparative Analysis: Compare the output for all derivatives against the parent compound and established drugs to identify trends and liabilities.
Protocol 2: Experimental LogP Determination (Shake-Flask Method)
Rationale: To obtain an experimental measure of lipophilicity, which is a critical parameter for predicting absorption and distribution. [10]The shake-flask method, though manual, remains the gold standard for its direct measurement of partitioning.
Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them and allowing the phases to separate overnight.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase (PBS). The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake it vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as P = [C]oct / [C]aq. The LogP is the logarithm base 10 of this value: LogP = log₁₀(P).
Conclusion and Future Outlook
The Spiro[3.6]decane-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives demonstrate excellent compliance with foundational drug-likeness rules, such as Lipinski's Rule of Five, and possess a metabolically robust carbocyclic core. The primary challenges and opportunities for this scaffold lie in the strategic modification of the carboxylic acid moiety and substitution on the rings to fine-tune the ADMET profile.
The integrated assessment workflow presented here—combining predictive in silico modeling with targeted experimental validation—provides a robust and efficient pathway for advancing these compounds. By focusing on mitigating liabilities such as P-gp efflux and CYP enzyme inhibition early in the design-make-test-analyze cycle, research teams can unlock the full potential of this unique three-dimensional scaffold and increase the likelihood of developing successful clinical candidates.
References
-
Computational/in silico methods in drug target and lead prediction - PMC. Available at: [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available at: [Link]
-
Lipinski's rule of five - Wikipedia. Available at: [Link]
-
Prediction of drug-likeness using graph convolutional attention network - Oxford Academic. Available at: [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available at: [Link]
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Directory of in silico Drug Design tools. Available at: [Link]
-
The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC. Available at: [Link]
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]
-
Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. Available at: [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom - AIR Unimi. Available at: [Link]
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS - ChemRxiv. Available at: [Link]
-
How do you predict ADMET properties of drug candidates? - Aurlide. Available at: [Link]
-
admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC. Available at: [Link]
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. Available at: [Link]
-
ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Available at: [Link]
-
Spiro compounds – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Spiro[4.5] and spiro[4.6] Carboxylic Acids: Cyclic Analogues of Valproic Acid. Synthesis and Anticonvulsant Evaluation - PubMed. Available at: [Link]
-
(PDF) Synthesis of Spiro Heterocyclic Compounds - ResearchGate. Available at: [Link]
-
Spiro[3.6]decane | C10H18 | CID 12651161 - PubChem - NIH. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available at: [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scispace.com [scispace.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Proper Disposal of Spiro[3.6]decane-2-carboxylic acid for Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Spiro[3.6]decane-2-carboxylic acid, it is crucial to assess its potential hazards. As a carboxylic acid, it is likely to be a skin and eye irritant.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical step in preventing dangerous reactions.[4][5] Spiro[3.6]decane-2-carboxylic acid waste should be collected in a designated container separate from other waste streams, particularly bases and strong oxidizing agents.
Container Requirements:
-
The container must be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.[4]
-
The container should only be filled to 80-90% of its capacity to allow for vapor expansion and prevent spills.[5]
Waste Labeling and Documentation
Accurate and detailed labeling of hazardous waste is a legal requirement and essential for safe handling and disposal.[4][6] The waste container for Spiro[3.6]decane-2-carboxylic acid must be clearly labeled with the following information:
-
The full chemical name: "Spiro[3.6]decane-2-carboxylic acid" (no abbreviations or chemical formulas)[4][6]
-
The approximate concentration and quantity of the waste.
-
The date of waste generation (the date the first drop of waste was added to the container).[6]
-
The name and contact information of the principal investigator or responsible person.[6]
-
Appropriate hazard pictograms (e.g., corrosive, irritant).[6]
Maintain a log sheet near the waste container to record the addition of waste, including the date and volume.
On-Site Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[4][7]
Storage Guidelines:
-
Store the waste container in a secondary containment bin or tray to capture any potential leaks. The secondary containment should be large enough to hold 110% of the volume of the largest container.[7]
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible chemicals in the same secondary containment. Specifically, keep carboxylic acid waste separate from bases.
-
Inspect the waste container weekly for any signs of leakage, corrosion, or deterioration.[4]
The following diagram illustrates the general workflow for hazardous waste accumulation:
Caption: Workflow for the safe disposal of Spiro[3.6]decane-2-carboxylic acid.
Disposal Procedures
The disposal of Spiro[3.6]decane-2-carboxylic acid must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][8]
Step-by-Step Disposal Protocol:
-
Container Full: Once the waste container is 80-90% full, securely close the lid.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[6]
-
Prepare for Transport: Ensure the exterior of the container is clean and free of contamination. The label must be fully visible and legible.
-
Documentation: Complete any required waste manifests or tracking documents provided by your EHS department. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" tracking system for hazardous waste.[9]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spills (manageable by laboratory personnel):
-
Alert others in the immediate area.
-
Ensure proper ventilation.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for acids.[3][10]
-
Neutralize (if appropriate for the absorbent used): For small spills of carboxylic acids, a weak base like sodium bicarbonate can be cautiously applied to the absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills (requiring EHS assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent others from entering the area.
-
Provide EHS personnel with information about the spilled material.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][11]
Regulatory Compliance
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States:
| Regulation | Governing Body | Key Requirements |
| Resource Conservation and Recovery Act (RCRA) | Environmental Protection Agency (EPA) | "Cradle-to-grave" management of hazardous waste, including identification, generation, transportation, and disposal.[8] |
| Hazardous Waste Operations and Emergency Response (HAZWOPER) | Occupational Safety and Health Administration (OSHA) | Safety and health programs for employees involved in hazardous waste operations, including training and emergency response.[12][13] |
| Hazard Communication Standard (HCS) | Occupational Safety and Health Administration (OSHA) | Ensures that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees.[12] |
Adherence to these regulations is not only a matter of safety but also a legal obligation. All laboratory personnel who generate or handle hazardous waste must receive appropriate training on these regulations and institutional procedures.[14][15]
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). ACTenviro. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]
-
1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Justrite. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. (2026, March 10). Altiras. Retrieved from [Link]
-
SDS US. (2022, March 7). Retrieved from [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse. Retrieved from [Link]
-
Spiro[3.6]decane-2-carboxylic acid, 2-(2-methylphenyl)-. (n.d.). MCE. Retrieved from [Link]
-
Hazardous Chemical Waste Disposal Section 7. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Hazardous Chemical Waste Procedure ESM-01-02. (2025, January 6). Alberta Health Services. Retrieved from [Link]
-
Hazardous Waste Procedure ENV02. (n.d.). University of Notre Dame. Retrieved from [Link]
-
SAFETY DATA SHEET - 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid. (2026, February 21). Indagoo Research Chemicals. Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. epa.gov [epa.gov]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. peptide.com [peptide.com]
- 12. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. ishn.com [ishn.com]
Personal protective equipment for handling Spiro[3.6]decane-2-carboxylic acid
An in-depth, field-proven guide to the safe handling, personal protective equipment (PPE) selection, and disposal of Spiro[1]decane-2-carboxylic acid . Designed for research scientists and drug development professionals, this document synthesizes regulatory standards with practical, mechanistic laboratory insights.
Executive Summary & Chemical Profiling
Spiro[1]decane-2-carboxylic acid (CAS: 6557-90-0) is an aliphatic spirocyclic organic acid frequently utilized as a specialized building block in medicinal chemistry and materials science[2]. With a molecular weight of 182.26 g/mol and the molecular formula C11H18O2 [2], it typically presents as a crystalline solid or fine powder[3].
Mechanistic Hazard Profile: The unique structural topology of this compound dictates its specific hazard profile. The spiro[1]decane core is highly lipophilic, which facilitates rapid penetration through the stratum corneum (the outermost layer of the skin). Conversely, the carboxylic acid moiety acts as a localized proton donor. This dual nature allows the molecule to easily breach dermal barriers and induce localized tissue irritation, making it a recognized skin, eye, and respiratory irritant (typically categorized under GHS hazard statements H315, H319, and H335)[4]. Furthermore, airborne dust generated during weighing poses an acute respiratory hazard[5].
Core Directive: PPE Matrix & Causality
According to the[6], PPE must be selected based on a rigorous hazard assessment[7]. The following matrix outlines the required PPE for handling this compound, grounded in the authoritative principles established in [8],[9].
| Protection Category | Analytical Scale (<1 g) | Preparative Scale (>1 g) | Mechanistic Rationale & Field Insight |
| Dermal (Hands) | Single Nitrile (Min. 4 mil) | Double Nitrile (Min. 8 mil total) | Nitrile provides excellent resistance to weak organic acids[10]. Expert Insight: Double gloving is mandatory when dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO). These carrier solvents can rapidly transport the lipophilic spirocyclic solute through compromised elastomers[6]. |
| Ocular | Safety glasses with side shields | Chemical splash goggles | Protects against aerosolized powder or accidental solvent splashes[10]. |
| Respiratory | Fume hood (Face velocity >100 fpm) | Fume hood + N95/P100 respirator | Mitigates the inhalation of fine particulates generated during bulk powder transfer[5],[11]. |
| Body | Standard lab coat (100% cotton) | Flame-resistant (FR) lab coat + apron | 100% cotton prevents static charge buildup, which can inadvertently aerosolize the fine powder[11]. |
Operational Workflows
As a best practice in laboratory safety, standard operating procedures must be self-validating. Do not assume engineering controls are functioning; verify them actively before initiating any chemical transfer[10].
Protocol 1: Weighing and Transfer
-
Airflow Verification: Before opening the primary container, verify the fume hood's negative pressure.
-
Self-Validation Step: Tape a small strip of a Kimwipe to the bottom of the sash; it must pull inward steadily toward the baffle[10].
-
-
Static Mitigation: Spirocyclic powders are highly prone to static charge accumulation. Wipe the exterior of the weighing vessel and the spatula with an anti-static cloth, or use an anti-static ionizer gun (e.g., Zerostat) to prevent powder aerosolization and material loss.
-
Aliquoting: Transfer the solid using a grounded, stainless-steel spatula. Avoid rapid, sweeping movements that generate turbulent air currents within the hood.
-
Immediate Decontamination: Wipe down the analytical balance and surrounding hood surface with a damp paper towel (using water or dilute isopropanol) immediately after weighing to capture any micro-spills[7].
Protocol 2: Dissolution and Reagent Handling
-
Solvent Selection & PPE Upgrade: If dissolving the acid in high-penetration solvents (e.g., DMSO, DMF, or DCM), immediately upgrade to double-nitrile gloves[6].
-
Exothermic Monitoring: While the dissolution of weak organic acids is generally not highly exothermic, always add the solid to a stirring portion of the solvent first, rather than adding solvent directly to the bulk solid. This prevents localized supersaturation and unexpected thermal events[9].
-
Sealing: Cap the vial securely and wrap the junction with Parafilm. Vortex or sonicate until visually homogenous.
Spill Management & Disposal Plans
The primary objective of chemical spill management is to neutralize the hazard and reduce the mobility of the compound before mechanical collection[1].
-
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the lipophilic powder, drastically increasing the inhalation risk[5]. Instead, cover the spill with absorbent pads lightly dampened with water to suppress dust, then mechanically collect the material into a designated solid waste container.
-
Solution Spills: If spilled in an organic solvent, apply a compatible inert absorbent (e.g., vermiculite or sand). If chemical neutralization is required, apply a weak aqueous base such as 5% Sodium Bicarbonate ( NaHCO3 ). The base deprotonates the carboxylic acid, converting it into a highly water-soluble, non-volatile sodium salt, which significantly reduces its dermal penetration risks[9].
-
Disposal: Dispose of all contaminated PPE, spill cleanup materials, and residual compound as hazardous chemical waste in accordance with local environmental regulations. Segregate the waste into "Halogenated" or "Non-Halogenated" streams depending on the specific solvents used during your procedure[1],[12].
Mandatory Visualization: Safety Workflow
Workflow for the safe handling and spill response of Spiro[1]decane-2-carboxylic acid.
References
-
ChemScene. "6557-90-0 | Spiro[1]decane-2-carboxylic acid". chemscene.com.2
-
BLD Pharm. "6557-90-0 | Spiro[1]decane-2-carboxylic acid". bldpharm.com.3
-
Acmec Biochemical. "General Hazard Statements for Carboxylic Acids". acmec.com.cn. 4
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". nationalacademies.org. 8
-
National Institutes of Health (NCBI Bookshelf). "Prudent Practices in the Laboratory". nih.gov. 9
-
Frontiers in Public Health / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". nih.gov. 6
-
Environment, Health and Safety, Cornell University. "Chapter 3 - Personal Protective Equipment". cornell.edu. 10
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". osha.gov. 5
-
ResearchGate. "A framework for personal protective equipment use in laboratories". researchgate.net. 7
-
University of South Carolina. "Personal Protective Equipment (PPE) Guidelines". sc.edu. 11
Sources
- 1. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google ブックス [books.google.co.jp]
- 2. chemscene.com [chemscene.com]
- 3. 6557-90-0|Spiro[3.6]decane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 41052-75-9[(2-Chlorophenyl)hydrazine hydrochloride]- Acmec Biochemical [acmec.com.cn]
- 5. osha.gov [osha.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prudent Practices in the Laboratory [nationalacademies.org]
- 9. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 11. sc.edu [sc.edu]
- 12. reed.edu [reed.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
